Z-Arg-Arg-AMC
Description
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLELKZFCVLJXKZ-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88937-61-5 | |
| Record name | Z-Arg-Arg-AMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88937-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Enzymatic Cleavage of Z-Arg-Arg-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism behind the cleavage of the fluorogenic substrate Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin). Primarily utilized as a substrate for cathepsin B, its cleavage is a critical component in numerous research and drug discovery applications for quantifying protease activity. This document outlines the enzymatic mechanism, presents relevant quantitative data, details experimental protocols, and provides visual representations of the core processes.
Core Mechanism of Cleavage
The cleavage of this compound is a proteolytic event mediated by certain proteases, most notably the lysosomal cysteine protease, cathepsin B.[1][2][3][4] The substrate consists of a dipeptide, L-arginyl-L-arginine, which is recognized by the active site of the enzyme. The N-terminus of the dipeptide is protected by a carbobenzoxy (Z) group, and the C-terminus is conjugated to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
The enzymatic reaction proceeds via hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. Upon cleavage, the AMC is released from the peptide, resulting in a significant increase in its fluorescence. This fluorescence can be measured using a fluorometer, with excitation typically around 360-380 nm and emission in the range of 440-460 nm.[4][5] The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.
While this compound is widely used as a cathepsin B substrate, it is important to note that it is not entirely specific. Other cysteine cathepsins, such as cathepsin L and cathepsin V, have also been shown to cleave this substrate.[1][6] This lack of absolute specificity is a critical consideration in experimental design and data interpretation.
Furthermore, the cleavage of this compound by cathepsin B is highly dependent on pH. The enzyme exhibits significantly higher activity at a neutral pH (around 7.2) compared to an acidic pH (around 4.6).[1][7][8] This characteristic is attributed to the different substrate cleavage properties of cathepsin B under varying pH conditions.
Quantitative Data on this compound Cleavage
The following table summarizes the specific activity of various cysteine cathepsins on the this compound substrate at different pH levels. This data highlights the substrate's preferential cleavage by cathepsin B at neutral pH and its cross-reactivity with other cathepsins.
| Enzyme | pH | Substrate Concentration (μM) | Specific Activity (RFU/s/μg) | Reference |
| Cathepsin B | 7.2 | 40 | ~1800 | [1] |
| Cathepsin B | 4.6 | 40 | ~600 | [1] |
| Cathepsin L | 7.2 | 40 | ~400 | [1] |
| Cathepsin L | 4.6 | 40 | ~1200 | [1] |
| Cathepsin K | 7.2 | 40 | ~100 | [1] |
| Cathepsin K | 4.6 | 40 | ~200 | [1] |
| Cathepsin S | 7.2 | 40 | ~50 | [1] |
| Cathepsin S | 4.6 | 40 | ~100 | [1] |
| Cathepsin V | 7.2 | 40 | ~300 | [1] |
| Cathepsin V | 4.6 | 40 | ~500 | [1] |
Experimental Protocols
A typical experimental protocol for measuring this compound cleavage by cathepsin B is detailed below. This protocol is based on methodologies described in the cited literature and can be adapted for specific experimental needs.
Objective: To quantify the enzymatic activity of cathepsin B using the fluorogenic substrate this compound.
Materials:
-
Recombinant human cathepsin B
-
This compound hydrochloride
-
Assay Buffer (e.g., 40 mM citrate phosphate buffer for pH 4.6 or Tris-HCl for pH 7.2)
-
1 M Dithiothreitol (DTT)
-
1 M EDTA
-
1 M NaCl
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Assay Buffer: Prepare the desired assay buffer (e.g., pH 7.2 Tris-HCl). On the day of the experiment, supplement the buffer with 5 mM DTT, 1 mM EDTA, and 100 mM NaCl.
-
Enzyme Preparation: Dilute the stock solution of cathepsin B to the desired final concentration (e.g., 0.04 ng/μL) in the prepared assay buffer.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 40 μM).
-
Assay Reaction:
-
Add the diluted enzyme solution to the wells of the 96-well plate.
-
To initiate the reaction, add the diluted substrate solution to each well.
-
The final reaction volume is typically 100-200 μL.
-
Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction (RFU/s) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the no-enzyme control.
-
The enzyme activity can be expressed as the initial velocity per unit of enzyme concentration.
-
Visualizations
Diagram of the this compound Cleavage Mechanism
Caption: Enzymatic cleavage of this compound by cathepsin B.
Experimental Workflow for Measuring this compound Cleavage
Caption: A typical workflow for a this compound cleavage assay.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Z-Arg-Arg-AMC for Cathepsin B: A Technical Guide on Substrate Specificity and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorogenic substrate Z-Arg-Arg-AMC and its application in the study of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes. This document outlines the substrate's specificity, kinetic parameters, and detailed experimental protocols, offering valuable insights for researchers in academia and the pharmaceutical industry.
Introduction to this compound and Cathepsin B
Cathepsin B is a versatile cysteine protease with both endopeptidase and dipeptidyl carboxypeptidase activities. Its activity is highly dependent on the pH of its environment, being optimally active in the acidic milieu of lysosomes but also exhibiting activity at the neutral pH of the cytosol and extracellular space.[1][2][3] The study of Cathepsin B's enzymatic activity is crucial for understanding its role in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
This compound (Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic substrate commonly used to measure the endopeptidase activity of Cathepsin B.[3][4][5] The enzymatic cleavage of the amide bond between the dipeptide and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzyme activity.
Substrate Specificity of this compound
While widely used, this compound is not entirely specific for Cathepsin B. Research has shown that other cysteine cathepsins, notably Cathepsin L and Cathepsin V, can also cleave this substrate.[1] This lack of absolute specificity is a critical consideration when interpreting data from complex biological samples where multiple cathepsins may be active.
Recent studies have highlighted that this compound is more effective for monitoring Cathepsin B activity at neutral pH, with minimal activity observed at acidic pH.[1][2] This characteristic makes it suitable for studying Cathepsin B activity in non-lysosomal compartments. For broader pH range studies, a newer substrate, Z-Nle-Lys-Arg-AMC, has been developed and demonstrates higher specificity and activity for Cathepsin B across both acidic and neutral pH environments.[1][2][6]
Quantitative Data and Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by Cathepsin B.
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | 7.2 | Not explicitly stated | Not explicitly stated | Lower catalytic efficiency | [1][7] |
| This compound | 6.0 | 390 | Not explicitly stated | Not explicitly stated | [8] |
| This compound | 4.6 | Not explicitly stated | Not explicitly stated | Lower catalytic efficiency | [1][7] |
Note: Explicit Km and kcat values for this compound were not consistently available in the search results. The data indicates a generally lower catalytic efficiency compared to other substrates like Z-Phe-Arg-AMC and the more specific Z-Nle-Lys-Arg-AMC.[1][7]
Experimental Protocols
Cathepsin B Activity Assay
This protocol provides a general framework for measuring Cathepsin B activity using this compound.
Materials:
-
Recombinant human Cathepsin B
-
This compound substrate
-
Assay Buffer: 40 mM citrate phosphate buffer (for acidic pH) or Tris-HCl (for neutral pH), 1 mM EDTA, 100 mM NaCl, 5 mM DTT
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare the Assay Buffer: Prepare the appropriate buffer for the desired pH (e.g., pH 4.6 or 7.2).[1]
-
Activate Cathepsin B: If using a pro-form of the enzyme, activate it according to the manufacturer's instructions. A typical activation involves incubation in an acidic buffer (e.g., 20 mM Na-acetate, pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA) at 37°C for 30 minutes.[7]
-
Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 40 μM) in the assay buffer.[1]
-
Set up the Reaction: In a 96-well plate, add the Cathepsin B enzyme solution (e.g., 0.04 ng/μL final concentration).[1]
-
Initiate the Reaction: Add the this compound substrate solution to the wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 25°C or 40°C) fluorometric plate reader and record the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).[1][8]
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence curve. Convert the relative fluorescence units (RFU) to the concentration of AMC released using a standard curve prepared with known concentrations of free AMC.
Determination of Kinetic Parameters (Km and kcat)
Procedure:
-
Follow the general activity assay protocol.
-
Vary the concentration of the this compound substrate over a wide range (e.g., 5.9 μM to 225 μM).[1]
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.[1][7]
-
Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
Visualizations
The following diagrams illustrate the enzymatic reaction and a generalized experimental workflow.
Caption: Enzymatic cleavage of this compound by Cathepsin B.
Caption: General workflow for a Cathepsin B activity assay.
Conclusion
This compound remains a useful tool for assessing the endopeptidase activity of Cathepsin B, particularly in studies focused on its function at neutral pH. However, researchers must be cognizant of its limitations, especially its lack of absolute specificity. For experiments requiring high specificity across a broad pH range, the use of alternative substrates like Z-Nle-Lys-Arg-AMC should be considered. The detailed protocols and data presented in this guide are intended to aid in the design and execution of robust and reliable experiments for the investigation of Cathepsin B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
Principle of fluorogenic substrates for enzyme assays.
An In-depth Technical Guide to the Principle of Fluorogenic Substrates for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme assays are fundamental tools in biological research, diagnostics, and drug discovery.[1] Among the various assay formats, those employing fluorogenic substrates have gained prominence due to their exceptional sensitivity and suitability for high-throughput screening (HTS).[2][3] Fluorogenic substrates are molecules that are essentially non-fluorescent or exhibit very low fluorescence until they are acted upon by a specific enzyme.[4] The enzymatic reaction, typically a cleavage event, liberates a highly fluorescent molecule (a fluorophore), leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[5] This guide provides a comprehensive overview of the core principles, design strategies, applications, and methodologies associated with fluorogenic enzyme assays.
Core Principles of Fluorogenic Substrate Design
The ingenuity of fluorogenic assays lies in the chemical design of the substrate, which links an enzyme's catalytic activity to the generation of a fluorescent signal. The two predominant mechanisms are the "turn-on" probe and Fluorescence Resonance Energy Transfer (FRET).
"Turn-On" Fluorogenic Probes
The most straightforward design involves attaching a functional group to a fluorophore, which quenches its fluorescence. This functional group is specifically designed to be a recognition site for the target enzyme. Upon enzymatic cleavage, the fluorophore is released in its unconjugated, highly fluorescent form.[4] For instance, derivatives of coumarin, such as 4-methylumbelliferone (4-MU) and 7-amino-4-methylcoumarin (AMC), are widely used. When conjugated to a phosphate, sugar, or peptide, their fluorescence is suppressed. Hydrolysis by a phosphatase, glycosidase, or protease, respectively, releases the free coumarin, which exhibits strong fluorescence.[4]
Caption: General principle of a "turn-on" fluorogenic enzyme assay.
Fluorescence Resonance Energy Transfer (FRET) Probes
FRET is a distance-dependent physical process where energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another molecule (the acceptor) when they are in close proximity (typically 1-10 nm).[6] In FRET-based enzyme substrates, a donor fluorophore and an acceptor (often a quencher molecule) are attached to different positions on a peptide or other scaffold recognized by the enzyme.[7] When the substrate is intact, the quencher absorbs the energy emitted by the donor, resulting in minimal fluorescence. Proteolytic cleavage of the scaffold separates the donor from the quencher, disrupting FRET and leading to a significant increase in the donor's fluorescence.[8] This "signal-on" approach is particularly common for protease assays.[6]
Caption: Mechanism of a FRET-based substrate for protease activity.
Common Fluorophores and Substrate Classes
The choice of fluorophore is critical and depends on the specific application, instrumentation available, and the potential for background fluorescence from biological samples. Substrates derived from longer-wavelength dyes like fluoresceins and rhodamines often provide greater sensitivity.[6]
Table 1: Properties of Common Fluorophores in Enzyme Assays
| Fluorophore Group | Example | Approx. Excitation (nm) | Approx. Emission (nm) | Key Characteristics |
| Coumarins | 4-Methylumbelliferone (4-MU) | 360 - 370 | 440 - 450 | Blue fluorescence, pH-sensitive, widely used.[4] |
| 7-Amino-4-methylcoumarin (AMC) | 350 - 390 | 440 - 460 | Blue fluorescence, common for protease assays.[4][6] | |
| 6,8-Difluoro-4-methylumbelliferone (DiFMU) | 360 | 455 | Lower pKa, useful for assays near neutral pH.[9] | |
| Rhodamines | Rhodamine 110 (R110) | 492 - 500 | 520 - 530 | Green fluorescence, high quantum yield, less pH-sensitive than fluorescein.[7] |
| Fluoresceins | Fluorescein | 494 | 518 | Green fluorescence, high absorptivity, susceptible to photobleaching.[6] |
| Resorufins | Resorufin | 560 - 570 | 585 | Red-shifted spectra reduce cellular autofluorescence.[2][9] |
Table 2: Examples of Fluorogenic Substrates for Different Enzyme Classes
| Enzyme Class | Target Enzyme Example | Fluorogenic Substrate | Mechanism |
| Proteases | Caspase-3 | Ac-DEVD-AMC | Cleavage releases fluorescent AMC.[10] |
| Trypsin-like proteases | BZAR (Rhodamine 110, bis-(N-CBZ-L-arginine amide)) | Cleavage releases fluorescent Rhodamine 110.[10] | |
| HIV Protease | EDANS/DABCYL FRET pair on a peptide substrate | Cleavage separates fluorophore (EDANS) from quencher (DABCYL).[6] | |
| Phosphatases | Alkaline Phosphatase | 4-Methylumbelliferyl Phosphate (MUP) | Hydrolysis releases fluorescent 4-MU.[11] |
| Tyrosine Phosphatases | 6,8-Difluoromethylumbelliferyl Phosphate (DiFMUP) | Hydrolysis releases fluorescent DiFMU.[9] | |
| Glycosidases | β-Galactosidase | Fluorescein di-β-D-galactopyranoside (FDG) | Hydrolysis releases fluorescent fluorescein.[6] |
| β-Glucuronidase | 4-MUG (4-Methylumbelliferyl-β-D-glucuronide) | Hydrolysis releases fluorescent 4-MU. |
Experimental Protocol: General Microplate-Based Assay
This protocol provides a generalized framework for measuring enzyme activity using a fluorogenic substrate in a 96-well plate format.
Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest, ensuring the pH is optimal for both enzyme activity and the fluorescence of the released fluorophore. For example, a Tris-HCl or HEPES buffer is common.[8]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme or biological sample (e.g., cell lysate) in assay buffer. Store on ice.[8]
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Protect from light, as many substrates are light-sensitive.[5][8]
-
Fluorophore Standard Stock Solution: Prepare a stock solution of the free fluorophore (e.g., AMC, 4-MU) in the same solvent as the substrate. This is crucial for creating a standard curve to quantify the product formed.[5]
Assay Procedure
Caption: Standard experimental workflow for a fluorogenic enzyme assay.
-
Prepare Standard Curve: In a separate 96-well plate (or dedicated wells on the assay plate), prepare a serial dilution of the fluorophore standard in assay buffer. This will be used to convert relative fluorescence units (RFU) to molar concentrations of the product.[5]
-
Set Up Assay Plate:
-
Use an opaque-walled, clear-bottom microplate (typically black) to minimize light scatter and crosstalk.[8]
-
Add assay buffer to all wells.
-
Add the enzyme solution to the "test" wells.
-
Include appropriate controls:
-
No-Enzyme Control: Buffer and substrate only (to measure background substrate hydrolysis).
-
No-Substrate Control: Buffer and enzyme only (to measure background fluorescence of the enzyme preparation).
-
-
-
Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction. It is often best to use a multichannel pipette for simultaneous addition.
-
Measurement: Immediately place the plate into a fluorescence microplate reader pre-set to the correct excitation and emission wavelengths for the fluorophore.[12] Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). This provides a kinetic reading of the reaction progress.
Quantitative Data Analysis and Interpretation
The goal of data analysis is to convert the raw fluorescence readings into a quantitative measure of enzyme activity.
Caption: Workflow for converting raw fluorescence data to enzyme activity.
-
Plot Data: For each well, plot the relative fluorescence units (RFU) against time.
-
Determine Initial Velocity (V₀): Identify the initial linear portion of the curve. The slope of this line represents the initial reaction rate in RFU/min.
-
Apply Standard Curve: Use the slope from the fluorophore standard curve (RFU vs. moles) to convert the reaction rate from RFU/min to moles of product formed per minute.
-
Calculate Specific Activity: Normalize the reaction rate to the amount of enzyme used in the assay. Specific activity is often expressed in units such as μmol/min/mg of total protein.[1]
Specific Activity = (moles of product formed / min) / (mg of enzyme)
Advantages and Limitations
While powerful, it is crucial for researchers to understand both the benefits and potential pitfalls of fluorogenic assays.
Advantages:
-
High Sensitivity: Fluorometric assays are generally much more sensitive than colorimetric or spectrophotometric assays, allowing for the use of smaller sample volumes and lower enzyme concentrations.[2][13]
-
Continuous Monitoring: Assays can be monitored in real-time, providing detailed kinetic information.[13]
-
High-Throughput Compatibility: The microplate format is easily automated, making these assays ideal for HTS of enzyme inhibitors or activators.[3]
-
Wide Dynamic Range: Fluorescence can often be detected over several orders of magnitude.
Limitations and Mitigation Strategies:
-
Compound Interference: Test compounds (e.g., in drug screening) may be fluorescent themselves or may quench the fluorescence of the product, leading to false positives or negatives. Mitigation: Screen compounds for intrinsic fluorescence at the assay wavelengths before testing.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible destruction of the fluorophore.[13] Mitigation: Minimize exposure time and use the lowest necessary excitation intensity.
-
Environmental Sensitivity: The fluorescence of many fluorophores is sensitive to pH, temperature, and solvent polarity. Mitigation: Maintain strict control over buffer conditions throughout the experiment.
-
Inner Filter Effect: At high substrate or product concentrations, the solution can absorb a significant fraction of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Mitigation: Work within the linear range of the standard curve and, if necessary, dilute samples.
References
- 1. Enzyme assay - Wikipedia [en.wikipedia.org]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. scbt.com [scbt.com]
- 4. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]
- 5. nrel.colostate.edu [nrel.colostate.edu]
- 6. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative continuous enzyme assay of intramolecularly-quenched fluorogenic phospholipase substrates for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Double-Edged Sword: A Technical Guide to the Role of Cathepsin B in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Protease
Cathepsin B (CTSB) is a lysosomal cysteine protease belonging to the papain family, encoded by the CTSB gene in humans.[1] Primarily localized within the acidic environment of lysosomes, its fundamental physiological role is the turnover of intracellular and extracellular proteins, thereby maintaining cellular homeostasis.[2] Beyond this housekeeping function, CTSB is involved in a variety of critical biological processes, including the activation of pro-hormones and pro-enzymes, antigen processing for immune responses, tissue remodeling, and apoptosis.[2][3] The enzyme is unique among many cysteine cathepsins as it exhibits both endopeptidase and exopeptidase (specifically, peptidyldipeptidase) activities, with its substrate specificity and cleavage properties varying significantly between the acidic pH of the lysosome and the neutral pH of the cytosol and extracellular space.[2][4][5]
While essential for normal cellular function, the dysregulation of Cathepsin B's expression, localization, and activity is a hallmark of numerous pathologies.[6] Its translocation from the lysosome to the cytosol or its secretion into the extracellular milieu is a critical event that unleashes its proteolytic activity in inappropriate contexts, driving the progression of diseases ranging from cancer to neurodegenerative and inflammatory disorders.[2][7] This guide provides an in-depth examination of the multifaceted roles of Cathepsin B in disease, focusing on its molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and its potential as a therapeutic target.
The Role of Cathepsin B in Cancer
Overexpression of Cathepsin B is a common feature in a wide array of human cancers, where it is strongly correlated with increased tumor invasion, angiogenesis, and metastasis.[8][9][10] Its role in malignancy is multifaceted, involving the degradation of the extracellular matrix (ECM), activation of other proteases, and modulation of cell signaling pathways.
Key Mechanisms in Cancer Progression:
-
ECM Degradation: Once secreted or localized to the cell surface, Cathepsin B can directly degrade key components of the basement membrane and ECM, such as laminin, fibronectin, and type IV collagen.[2][11] This breakdown of physical barriers is a prerequisite for tumor cell invasion and migration.[12]
-
Proteolytic Cascades: Cathepsin B can activate other proteases, including matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), creating a proteolytic cascade that amplifies ECM degradation and promotes an invasive phenotype.[1][12]
-
Altered Localization: In tumor cells, the normal trafficking of CTSB to the lysosome is often altered, leading to its secretion or association with the plasma membrane, particularly in caveolae, where it binds to the annexin II heterotetramer.[2][9] This surface localization concentrates its proteolytic power at the leading edge of invading cells.
-
Tumor Microenvironment: CTSB is not only expressed by tumor cells but also by cells in the tumor microenvironment, such as tumor-associated macrophages.[8] This contributes to creating a microenvironment that is permissive for tumor growth and progression.[8]
While predominantly associated with promoting cancer, some studies suggest CTSB may also have pro-apoptotic features, particularly in premalignant lesions, highlighting its complex and context-dependent role.[3][9]
The Role of Cathepsin B in Neurological Disorders
Emerging evidence implicates Cathepsin B as a significant contributor to the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), traumatic brain injury (TBI), and Parkinson's disease (PD).[7][13][14]
Key Mechanisms in Neurodegeneration:
-
Alzheimer's Disease (AD): Elevated levels of Cathepsin B are found in the serum, cerebrospinal fluid (CSF), and amyloid plaques of AD patients, and these levels correlate with the degree of cognitive dysfunction.[13][15][16] CTSB has a dual role in AD. It has been implicated in the β-secretase processing of amyloid precursor protein (APP), which can lead to the generation of amyloid-β (Aβ) peptides.[17][18] Conversely, it is also involved in the degradation and clearance of Aβ.[19][20] Lysosomal leakage in AD brains can release CTSB into the cytosol, where it is hypothesized to initiate cell death and inflammatory processes that drive neurodegeneration.[7][13]
-
Traumatic Brain Injury (TBI): Following TBI, lysosomal leakage leads to the redistribution of Cathepsin B into the cytosol, contributing to neuronal cell death and inflammation.[7][13] Genetic knockout or chemical inhibition of CTSB in animal models of TBI has been shown to reduce neuropathology and improve behavioral outcomes.[13]
-
Parkinson's Disease (PD): Cathepsin B is involved in the lysosomal degradation of α-synuclein, the protein that aggregates in Lewy bodies in PD.[21] Normal CTSB activity is thought to be protective by promoting the clearance of fibrillar α-synuclein.[21] It may also enhance the function of glucocerebrosidase (GCase), an enzyme whose mutation is a significant risk factor for PD.[21]
The Role of Cathepsin B in Inflammatory and Immune Responses
Cathepsin B is a key mediator of inflammation and plays a significant role in both innate and adaptive immunity. Its activity is implicated in chronic inflammatory diseases such as inflammatory bowel disease (IBD), rheumatoid arthritis, and atherosclerosis.[14][22]
Key Mechanisms in Inflammation:
-
Inflammasome Activation: Cytosolic Cathepsin B is a critical component in the activation of the NLRP3 inflammasome, a key platform for initiating inflammation.[23] This leads to the processing and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.[19][23][24]
-
Cytokine Processing: CTSB is involved in the post-translational processing and production of other key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which drives inflammatory responses.[25][26]
-
Antigen Presentation: As a lysosomal protease, Cathepsin B plays a role in the degradation of foreign proteins into peptides for presentation on major histocompatibility complex (MHC) class II molecules, a crucial step in initiating an adaptive immune response.[2][25]
-
Toll-Like Receptor (TLR) Signaling: CTSB, along with other cathepsins, is required for the proper signaling of certain TLRs, such as TLR9, which recognize microbial DNA and trigger innate immune responses.[25]
Quantitative Data Summary
The following tables summarize key quantitative findings regarding Cathepsin B in various disease contexts.
| Disease Model/Patient Cohort | Tissue/Fluid | Key Quantitative Finding | Reference |
| Alzheimer's Disease Patients | Serum/Plasma | ~50% significant elevation in CTSB levels compared to age-matched controls. | [13] |
| Alzheimer's Disease Patients | Plasma | Odds Ratio for AD per 1 SD of plasma CTSB was 2.04 (95% CI; 1.01-4.14). | [15] |
| Alzheimer's Disease Patients | Cerebrospinal Fluid (CSF) | No significant difference in CTSB levels compared to healthy controls. | [15] |
| Animal Models (AD, TBI) | Brain | CTSB is elevated during brain dysfunction and pathogenesis. | [13] |
Table 1: Cathepsin B Levels in Human Neurological Disorders. This table highlights the consistent finding of elevated peripheral Cathepsin B in Alzheimer's disease and its correlation with the disease state.
| Substrate | Optimal pH for Cleavage by CTSB | Cleavage by other Cathepsins | Reference |
| Z-Phe-Arg-AMC | Neutral & Acidic | Yes (Cathepsins L, K, S, V) | [4] |
| Z-Arg-Arg-AMC | Neutral (poor at acidic pH) | Yes (Cathepsins L, K, S, V) | [4] |
| Ac-RR-AFC | Not specified (used at pH ~7.4) | Not specified | [27][28] |
| Z-Nle-Lys-Arg-AMC | High activity at both acidic and neutral pH | Highly specific for Cathepsin B | [29][30] |
Table 2: Common Fluorogenic Substrates for Cathepsin B Activity Assays. This table compares commonly used substrates, noting their pH dependencies and specificity, which is a critical consideration for experimental design.
Detailed Experimental Protocols
Protocol 1: Fluorometric Measurement of Cathepsin B Activity in Cell Lysates
This protocol is adapted from commercially available kits and published methodologies for measuring CTSB activity using a fluorogenic substrate.[27][28]
1. Materials:
-
Cell Lysis Buffer: Chilled, e.g., 50 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 10% glycerol, 1% Triton X-100, pH 7.4.
-
Reaction Buffer: e.g., 50 mM MES, pH 6.0, containing 1 mM EDTA and 2 mM DTT (DTT should be added fresh).
-
CTSB Substrate: 10 mM stock of Ac-Arg-Arg-AFC (Ac-RR-AFC) or a more specific substrate like Z-Nle-Lys-Arg-AMC in DMSO.
-
CTSB Inhibitor (for negative control): e.g., CA-074Me (1 mM stock in DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorometer capable of excitation at 400 nm and emission at 505 nm.
2. Cell Lysate Preparation:
-
Culture cells to the desired confluency (e.g., 1-5 x 10⁶ cells).
-
Collect cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
(Optional) Determine the protein concentration of the lysate using a standard method like the BCA assay.
3. Assay Procedure:
-
In a 96-well plate, add 50 µL of cell lysate per well. Use 50-200 µg of total protein per well if concentration was measured.
-
Prepare a negative control well by adding 50 µL of lysate and 2 µL of the CTSB inhibitor.
-
Prepare a substrate blank well containing 50 µL of Cell Lysis Buffer instead of lysate.
-
Prepare the Reaction Mix: For each well, mix 50 µL of Reaction Buffer with 2 µL of the 10 mM CTSB Substrate stock solution (final concentration will be ~200 µM).
-
Start the reaction by adding 52 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a fluorometer (Ex: 400 nm, Em: 505 nm).
4. Data Analysis:
-
Subtract the fluorescence reading of the substrate blank from all other readings.
-
The relative Cathepsin B activity is expressed as Relative Fluorescence Units (RFU).
-
Fold-increase in activity can be calculated by comparing the RFU of treated samples to untreated or control samples.
Protocol 2: Immunofluorescence for Subcellular Localization of Cathepsin B
This protocol outlines the general steps for visualizing the location of Cathepsin B within cells, which is crucial for understanding its translocation during disease processes.[31][32]
1. Materials:
-
Cells grown on sterile glass coverslips in a culture dish.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Primary Antibody: Rabbit or mouse anti-Cathepsin B antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Fluorescence microscope.
2. Staining Procedure:
-
Wash the coverslips with cells gently three times with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Cathepsin B antibody (diluted in Blocking Buffer) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer), protected from light, for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstain nuclei by incubating with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a glass slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
Store slides at 4°C in the dark and visualize using a fluorescence or confocal microscope.
Visualizations: Pathways and Processes
Figure 1: Cathepsin B-mediated apoptosis signaling pathway. Lysosomal membrane permeabilization releases Cathepsin B into the cytosol, where it cleaves Bid to tBid, initiating the mitochondrial cascade of apoptosis.
Figure 2: Role of Cathepsin B in NLRP3 inflammasome activation. Pathogen- or damage-associated signals trigger both the transcription of pro-cytokines and the release of active Cathepsin B, which activates the NLRP3 inflammasome, leading to inflammation.
Figure 3: Experimental workflow for the fluorometric Cathepsin B activity assay. This flowchart outlines the key steps from cell sample preparation to the final data acquisition.
Conclusion and Therapeutic Outlook
Cathepsin B is a protease of profound dualities. It is indispensable for cellular maintenance yet becomes a potent driver of pathology when its activity is dysregulated. Its central role in the progression of cancer, neurodegeneration, and chronic inflammation has made it an attractive therapeutic target.[10][13][33] The development of specific Cathepsin B inhibitors has been an active area of research for decades.[6][34][35] Early inhibitors like E64d and CA-074Me have been instrumental in elucidating the enzyme's function in preclinical models, showing promise in reducing brain Aβ peptides in AD models and attenuating tumor metastasis.[12][18]
However, therapeutic targeting faces significant challenges. The ubiquitous nature of Cathepsin B and its importance in normal physiological processes raise concerns about the potential toxicity of systemic inhibition. Furthermore, the enzyme's role can be protective in some contexts, such as the clearance of α-synuclein in Parkinson's disease.[21] Future strategies may require the development of highly selective inhibitors that can distinguish CTSB from other cathepsins, or novel delivery systems that target the inhibitor to specific pathological sites, thereby maximizing efficacy while minimizing off-target effects. A deeper understanding of the distinct roles of intracellular versus extracellular Cathepsin B will be paramount in designing the next generation of therapies aimed at taming this formidable enzyme.
References
- 1. Cathepsin B - Wikipedia [en.wikipedia.org]
- 2. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of cathepsin inhibitors and structure-based design of cathepsin B-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Cathepsin B: A sellsword of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin B and cystatins: evidence for a role in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Cathepsin B in Ischemia-Reperfusion Injury After Stroke - Cerebral Ischemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Higher cathepsin B levels in plasma in Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. mdpi.com [mdpi.com]
- 20. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]
- 21. frontiersin.org [frontiersin.org]
- 22. Cathepsins B, L and D in inflammatory bowel disease macrophages and potential therapeutic effects of cathepsin inhibition in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders [mdpi.com]
- 25. Cathepsins and their involvement in immune responses [smw.ch]
- 26. Involvement of Cathepsins in Innate and Adaptive Immune Responses in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. abcam.com [abcam.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. mdpi.com [mdpi.com]
- 32. journals.biologists.com [journals.biologists.com]
- 33. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy [mdpi.com]
An In-depth Technical Guide to Z-Arg-Arg-AMC: A Fluorogenic Substrate for Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Z-Arg-Arg-AMC, a crucial tool for the sensitive detection of Cathepsin B activity. Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, apoptosis, and cancer progression. Accurate measurement of its activity is paramount in both basic research and drug discovery.
Core Concepts: Mechanism of Action
This compound (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic dipeptide substrate specifically designed for high sensitivity and selectivity towards Cathepsin B. The underlying principle of its use lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the dipeptide and the AMC molecule by Cathepsin B, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the Cathepsin B activity.
The enzymatic cleavage reaction is as follows:
Nα–CBZ–Arg–Arg–7–amido–4–methylcoumarin + H₂O --(Cathepsin B)--> Arg–Arg + 7-AMC[1]
The released 7-amino-4-methylcoumarin can be detected fluorometrically, with excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively[2][3].
Biochemical and Kinetic Properties
The utility of this compound as a Cathepsin B substrate is defined by its specific biochemical and kinetic parameters. Notably, its cleavage is pH-dependent. While readily cleaved by Cathepsin B at neutral pH, its activity is significantly reduced at acidic pH, showing only about one-third of the activity compared to neutral conditions[4]. This is an important consideration as Cathepsin B is active in both the acidic environment of the lysosome and the neutral pH of the cytosol under certain pathological conditions[5][6][7].
While this compound is considered a selective substrate for Cathepsin B, it is important to note that it can also be cleaved by other cysteine cathepsins such as L and V.[8] For studies requiring absolute specificity, alternative substrates or the use of specific inhibitors may be necessary.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| Excitation Wavelength | 340-360 nm | - | [2][3] |
| Emission Wavelength | 440-460 nm | - | [2][3] |
| Km | 0.39 mM | pH 6.0 | [1] |
| Optimal pH | ~6.0 | - | [1] |
| pH-dependent activity | Readily cleaved at neutral pH, poorly active at acidic pH | - | [4] |
Experimental Protocols
Below are detailed methodologies for performing a Cathepsin B activity assay using this compound in both enzymatic and cellular contexts.
Enzymatic Assay Protocol
This protocol is adapted from standard procedures for measuring the activity of purified Cathepsin B.[1]
Reagents:
-
Assay Buffer: 352 mM potassium phosphate buffer, 48 mM sodium phosphate, and 4.0 mM EDTA, pH 6.0 at 40 °C.
-
L-Cysteine HCl Solution (8.0 mM): Prepare fresh in Assay Buffer. L-cysteine is required to maintain the active site cysteine of Cathepsin B in a reduced state.
-
This compound Stock Solution (100 mM): Dissolve this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
This compound Working Solution (e.g., 20 µM): Dilute the stock solution in the appropriate assay buffer to the desired final concentration.
-
Purified Cathepsin B Enzyme Solution: Prepare a dilution of the enzyme in Assay Buffer.
-
7-amino-4-methylcoumarin (AMC) Standard: For generating a standard curve to quantify the amount of released AMC.
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as described above.
-
Set up the Reaction: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
L-Cysteine HCl Solution
-
This compound Working Solution
-
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 40°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the Cathepsin B enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~360 nm and emission at ~460 nm. Record data kinetically over a period of time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence units per minute).
-
If a standard curve with known concentrations of free AMC is prepared, the rate of reaction can be converted to moles of AMC released per minute.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates one nanomole of 7-amino-4-methylcoumarin from this compound per minute at a specific pH and temperature.[1]
-
Cellular Assay for Cathepsin B Activity
This protocol outlines a method for measuring Cathepsin B activity in cultured cells.[4]
Reagents:
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
PAB Buffer: Hank's balanced salt solution (without sodium bicarbonate) containing 0.6 mM CaCl₂, 0.6 mM MgCl₂, 2 mM L-cysteine, and 25 mM PIPES.
-
This compound Stock Solution (100 mM in DMSO)
-
This compound Working Solution (e.g., 100 µM in PAB buffer)
-
(Optional) Triton X-100 (0.1%): To permeabilize cells and measure total cellular Cathepsin B activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and grow to the desired confluency (e.g., 80%).
-
Cell Washing: Aspirate the cell culture medium and wash the cells with PBS.
-
Pre-incubation: Add PAB buffer to each well and incubate for 30 minutes at 37°C to allow for buffer equilibration and activation of Cathepsin B.
-
Substrate Addition: Replace the PAB buffer with fresh PAB containing the this compound working solution. For measuring total cellular activity, the buffer can be supplemented with 0.1% Triton X-100.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to kinetic mode at 37°C. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.
-
Data Analysis: The rate of increase in fluorescence corresponds to the cellular Cathepsin B activity. This can be normalized to cell number or protein concentration.
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by Cathepsin B.
Experimental Workflow for Cathepsin B Activity Assay
Caption: A typical workflow for a Cathepsin B enzymatic assay.
Conclusion
This compound remains a valuable and widely used tool for the determination of Cathepsin B activity. Its fluorogenic properties allow for sensitive, real-time monitoring of enzymatic reactions. A thorough understanding of its biochemical properties, particularly its pH-dependent activity and potential for off-target cleavage, is essential for the accurate interpretation of experimental results. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of Cathepsin B function and inhibition.
References
- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Z-Arg-Arg-AMC Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core properties and applications of Z-Arg-Arg-AMC hydrochloride, a key fluorogenic substrate for the study of cathepsin B and other related proteases. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work.
Core Properties and Specifications
This compound hydrochloride is a synthetic peptide derivative widely used for the sensitive detection of cathepsin B activity. Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage, yielding a quantifiable fluorescent signal.
| Property | Value |
| Molecular Formula | C₃₀H₃₉N₉O₆ · HCl |
| Molecular Weight | 658.15 g/mol |
| CAS Number | 136132-67-7 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Storage | Store at -20°C, protected from light and moisture |
Mechanism of Action: Fluorogenic Cleavage
The fundamental principle behind the use of this compound hydrochloride is the enzymatic hydrolysis of the amide bond linking the dipeptide (Z-Arg-Arg) to the AMC fluorophore. In its intact state, the substrate is non-fluorescent. However, in the presence of an active protease such as cathepsin B, the substrate is cleaved, liberating free AMC. This free AMC molecule is highly fluorescent, and the intensity of the emitted light is directly proportional to the enzymatic activity.
Enzymatic cleavage of this compound by Cathepsin B.
Experimental Protocols
Preparation of Stock Solutions
a. This compound Hydrochloride Stock Solution (10 mM):
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound hydrochloride in anhydrous DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.58 mg of this compound hydrochloride (MW: 658.15 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for up to 6 months when stored properly.
b. AMC Standard Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Store the AMC stock solution at -20°C.
In Vitro Cathepsin B Activity Assay
This protocol provides a general framework for measuring the activity of purified cathepsin B.
a. Reagents:
-
Assay Buffer: 50 mM MES buffer, pH 6.0, containing 5 mM DTT and 1 mM EDTA.
-
Enzyme Solution: Purified active cathepsin B diluted in assay buffer to the desired concentration (e.g., 1-10 nM).
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to a final concentration of 10-100 µM.
b. Procedure:
-
Prepare a standard curve of free AMC by making serial dilutions of the AMC stock solution in the assay buffer. A typical concentration range is 0-20 µM.
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well.
-
Include a negative control well containing 50 µL of assay buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Convert the RFU values to the amount of AMC released using the standard curve.
-
Enzyme activity can be expressed as nmol of AMC released per minute per mg of enzyme.
Workflow for in vitro Cathepsin B activity assay.
Cellular Cathepsin B Activity Assay
This protocol is designed for measuring cathepsin B activity in cell lysates.
a. Reagents:
-
Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA, 0.1% Triton X-100, and 5 mM DTT.
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in lysis buffer to a final concentration of 50-200 µM.
b. Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer and incubating on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well black microplate, add 20-50 µg of cell lysate per well and adjust the volume to 50 µL with lysis buffer.
-
Include a blank well with lysis buffer only.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
Measure the fluorescence as described in the in vitro assay protocol.
-
Normalize the enzyme activity to the protein concentration of the cell lysate (e.g., nmol AMC/min/mg protein).
Applications in Drug Development
This compound hydrochloride is an invaluable tool for the discovery and characterization of cathepsin B inhibitors. High-throughput screening (HTS) campaigns can be readily designed using this substrate to identify novel inhibitory compounds. The assay's simplicity, sensitivity, and adaptability to a microplate format make it ideal for screening large compound libraries.
The workflow for an inhibitor screening assay is a modification of the standard activity assay. Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate. A reduction in the fluorescent signal compared to the uninhibited control indicates inhibitory activity.
Workflow for Cathepsin B inhibitor screening.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Substrate degradation due to improper storage or light exposure. 2. Contamination of reagents with fluorescent compounds. | 1. Use fresh, properly stored substrate. Protect all substrate-containing solutions from light. 2. Use high-purity reagents and water. Run a blank with all components except the enzyme to check for background fluorescence. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Incorrect instrument settings. | 1. Ensure the enzyme has been stored and handled correctly to maintain activity. Include a positive control with a known active enzyme. 2. Verify the pH of the assay buffer. Ensure the presence of a reducing agent like DTT, which is crucial for cysteine protease activity. 3. Double-check the excitation and emission wavelength settings on the plate reader. |
| Non-linear Reaction Kinetics | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate or product concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure the substrate concentration is well below its Km value for the initial velocity measurement. 2. Check the stability of the enzyme under the assay conditions. 3. Dilute the sample or use a lower substrate concentration. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of the wells after adding each reagent. 3. Allow the plate to equilibrate to the assay temperature before starting the measurement. |
This technical guide serves as a comprehensive resource for the effective utilization of this compound hydrochloride in research and drug discovery. For further information, please refer to the specific product datasheets and relevant scientific literature.
An In-Depth Technical Guide to Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of protease activity assays. Proteases, a class of enzymes that catalyze the cleavage of peptide bonds in proteins, are integral to a vast array of physiological processes and are critical targets in drug discovery for various diseases, including cancer, cardiovascular disorders, and infectious diseases. The accurate and sensitive measurement of protease activity is therefore fundamental to both basic research and pharmaceutical development.
Core Principles of Protease Activity Assays
Protease activity assays are designed to detect and quantify the catalytic activity of proteases. The fundamental principle of these assays lies in the monitoring of the cleavage of a specific substrate by a protease. This is typically achieved by designing a substrate that, upon cleavage, produces a measurable signal. The choice of assay depends on various factors, including the specific protease of interest, the required sensitivity, throughput, and the nature of the biological sample.
Assays can be broadly categorized as either homogeneous or heterogeneous. Homogeneous assays are performed in a single reaction mixture where the signal is generated directly, making them amenable to high-throughput screening (HTS). Heterogeneous assays, on the other hand, require separation steps to distinguish the product from the substrate.
Major Types of Protease Activity Assays
Several types of assays are commonly employed to measure protease activity, each with its own advantages and limitations. The selection of a suitable assay is critical for obtaining reliable and meaningful data.
Colorimetric Assays
Colorimetric assays are based on the generation of a colored product upon substrate cleavage. A common approach involves the use of a protein substrate, such as casein, which is digested by the protease. The resulting peptides, containing amino acids like tyrosine and tryptophan, can then react with a chromogenic reagent, like Folin & Ciocalteu's reagent, to produce a blue color that can be quantified spectrophotometrically at 660 nm.[1]
Fluorescent Assays
Fluorescence-based assays offer higher sensitivity compared to colorimetric methods.[2] These assays utilize substrates that are conjugated with a fluorescent dye. In one common format, a protein substrate like casein is heavily labeled with a fluorophore, leading to fluorescence quenching. Proteolytic cleavage relieves this quenching, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[3][4]
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET-based assays are a highly sensitive and widely used method for monitoring protease activity in real-time.[5][6] These assays employ a peptide substrate labeled with a FRET donor and acceptor pair. In the intact substrate, the donor and acceptor are in close proximity, allowing for energy transfer and quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission.[7]
Luminescent Assays
Luminescent assays are known for their exceptional sensitivity and low background signals.[8][9] These assays often use a pro-luminescent substrate, such as a peptide-conjugated aminoluciferin. When the peptide is cleaved by the target protease, the liberated aminoluciferin can be acted upon by luciferase to produce light.[9] This coupled-enzyme system provides a continuous and stable luminescent signal proportional to the protease activity.[8]
Mass Spectrometry (MS)-Based Assays
Mass spectrometry-based assays offer a powerful and unbiased approach to profile protease activity.[10] These methods can identify the specific cleavage sites within a substrate or a complex mixture of proteins. In a typical workflow, a library of peptides or a protein mixture is incubated with the protease, and the resulting cleavage products are identified and quantified by LC-MS/MS.[10][11] This approach is particularly valuable for determining protease specificity and for discovering novel substrates.
Data Presentation: Quantitative Comparison of Protease Assays
The choice of a protease assay is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for the major assay types to facilitate comparison.
| Assay Type | Typical Limit of Detection (LOD) | Dynamic Range | Suitability for HTS (Z'-factor) |
| Colorimetric | ~2 µg of trypsin with a 10-minute incubation[1] | Narrow to moderate | Moderate (Z' > 0.5 achievable) |
| Fluorescent | pg to ng range (e.g., ~19 ng/mL for trypsin with 1-hour incubation)[12] | Moderate to wide | Good (Z' > 0.5 is common)[9] |
| FRET | amol to fmol range (e.g., 10 amol for enteropeptidase)[6] | Wide | Excellent (Z' > 0.7 is common)[4] |
| Luminescent | ≤100 pg for some proteases[6] | Very wide | Excellent (Z' > 0.8 is common)[9][13] |
| Mass Spectrometry | Dependent on instrument sensitivity and sample complexity | Wide | Not typically used for primary HTS due to lower throughput |
Note: The Z'-factor is a statistical measure of the quality of a high-throughput assay, with a value > 0.5 generally considered indicative of a robust assay.[14]
Experimental Protocols
This section provides detailed methodologies for key protease activity assays.
Colorimetric Protease Assay using a Casein Substrate
This protocol is adapted from a non-specific protease activity assay using casein as a substrate.[15]
Materials:
-
Protease Detection Substrate (Casein)
-
Enzyme Diluent (e.g., 10 mM Tris acetate with 5 mM calcium acetate, pH 7.5)
-
Trichloroacetic Acid (TCA) Working Solution
-
Sodium Carbonate Solution
-
Folin & Ciocalteu's (F-C) Reagent
-
Tyrosine Standard Solution
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Freshly prepare the Protease Detection Substrate by resuspending casein powder in deionized water.
-
Sample Preparation: Prepare a protease solution of 0.1–0.2 units/ml in the Enzyme Diluent. If the activity is unknown, prepare several dilutions.
-
Reaction Incubation:
-
To a microcentrifuge tube, add 130 µl of the Protease Detection Substrate and 25 µl of the protease sample.
-
For the blank, add 130 µl of the Protease Detection Substrate and 25 µl of Enzyme Diluent.
-
Mix and incubate at 37 °C for exactly 10 minutes.
-
-
Reaction Termination:
-
Add 130 µl of the TCA Working Solution to each tube.
-
Mix and incubate at 37 °C for 20 minutes to allow for precipitation of undigested casein.
-
-
Centrifugation: Centrifuge the tubes for 5 minutes at 10,000 x g.
-
Color Development:
-
Carefully transfer 250 µl of the supernatant to a new tube.
-
Add 625 µl of the Sodium Carbonate Solution and 125 µl of diluted F-C Reagent.
-
Mix and incubate at 37 °C for 30 minutes.
-
-
Absorbance Measurement: Cool to room temperature and measure the absorbance at 660 nm.
-
Quantification: Determine the protease activity by comparing the absorbance of the sample to a standard curve generated using the Tyrosine Standard Solution.
Fluorogenic Caspase-3 Activity Assay
This protocol is for the measurement of caspase-3 activity using a fluorogenic substrate.[16][17][18]
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, protease inhibitors)
-
Caspase assay buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
DTT
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and induce apoptosis if required.
-
Wash cells with ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at ~12,000 x g for 10-15 minutes at 4 °C to pellet insoluble material.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Assay Reaction:
-
Prepare a master reaction mix on ice containing caspase assay buffer, the fluorogenic substrate (e.g., to a final concentration of 50 µM), and DTT.
-
Add 25 µl of cell lysate to a well of the 96-well plate.
-
Add 75 µl of the master reaction mix to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a microplate reader with excitation at ~380 nm and emission at ~450 nm.
-
For kinetic assays, take readings every 2-3 minutes for 1-2 hours at 37°C, protected from light.[19]
-
-
Data Analysis: Calculate the rate of caspase activity from the linear range of the fluorescence increase over time.
FRET-Based Matrix Metalloproteinase (MMP) Activity Assay
This protocol describes a general method for measuring MMP activity using a FRET-based peptide substrate.[15][20]
Materials:
-
MMP-containing sample (e.g., purified enzyme, cell culture supernatant)
-
MMP assay buffer
-
APMA (p-aminophenylmercuric acetate) for pro-MMP activation (if necessary)
-
MMP FRET substrate (e.g., 5-FAM/QXL™520 labeled peptide)
-
96-well microplate (black)
-
Fluorescence microplate reader
Procedure:
-
Pro-MMP Activation (if required): If the sample contains inactive pro-MMPs, activate them by incubating with APMA (e.g., 1 mM) at 37°C for a specified time (e.g., 1-24 hours).
-
Assay Setup:
-
Add appropriate controls and test samples to the wells of the microplate.
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds for 10-15 minutes.
-
-
Reaction Initiation: Add the MMP FRET substrate working solution to each well to initiate the reaction.
-
Fluorescence Monitoring:
-
For kinetic measurements, immediately place the plate in a fluorescence microplate reader and monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM).
-
For endpoint readings, incubate the plate for 30-60 minutes at the desired temperature and then measure the fluorescence.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the MMP activity. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key protease-related signaling pathways and a typical experimental workflow.
Caspase Activation Cascade in Apoptosis
This diagram outlines the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of initiator and effector caspases.[21][22][23]
Matrix Metalloproteinase (MMP) Activation Cascade
This diagram illustrates a simplified cascade of MMP activation, a key process in extracellular matrix remodeling.[1][3][24]
Blood Coagulation Cascade
This diagram shows the intrinsic, extrinsic, and common pathways of the blood coagulation cascade, a series of proteolytic events leading to clot formation.[2][25][26][27][28]
High-Throughput Screening (HTS) Workflow for Protease Inhibitors
This diagram provides a logical workflow for a typical HTS campaign to identify and validate protease inhibitors.[4][29][30]
Conclusion
The diverse array of protease activity assays provides researchers and drug developers with powerful tools to investigate the roles of proteases in health and disease. The selection of an appropriate assay, based on a thorough understanding of its principles and performance characteristics, is paramount for generating high-quality, actionable data. From high-throughput screening of inhibitor libraries to detailed mechanistic studies of protease function, these assays are indispensable in the advancement of biological science and the development of novel therapeutics. As technology continues to evolve, we can anticipate the emergence of even more sensitive, specific, and versatile methods for probing the complex world of proteases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. A bioluminescent assay for the sensitive detection of proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. Development of a Novel Screening Strategy Designed to Discover a New Class of HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Fluorescent Protease Assay Detection Kit [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. assay.dev [assay.dev]
- 15. researchgate.net [researchgate.net]
- 16. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. teachmephysiology.com [teachmephysiology.com]
- 28. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Z-Arg-Arg-AMC Cathepsin B Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Cathepsin B activity using the fluorogenic substrate Z-Arg-Arg-AMC. This assay is a sensitive and reliable method for quantifying Cathepsin B activity in various samples, including cell lysates and purified enzyme preparations.
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1][2] Its activity is implicated in various physiological and pathological processes, including apoptosis, cancer progression, and neurodegenerative diseases.[3][4][5] The substrate this compound is relatively specific for Cathepsin B, which cleaves the amide bond between arginine and 7-amino-4-methylcoumarin (AMC), releasing the highly fluorescent AMC molecule.[1][2][6] The fluorescence intensity is directly proportional to the Cathepsin B activity.
Data Presentation
Reagent and Parameter Summary
| Parameter | Value | Source |
| Substrate | This compound (Nα-CBZ-Arginyl-Arginine 7-amido-4-methylcoumarin) | [1][2] |
| Enzyme | Cathepsin B | [1][2] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [1][2] |
| Excitation Wavelength | 348 - 400 nm | [1][7][8] |
| Emission Wavelength | 440 - 505 nm | [1][7][8] |
| Optimal pH | 6.0 | [1][2] |
| Assay Temperature | 37 - 40 °C | [1][2][8] |
| Km value for this compound | 0.39 mM | [1][2] |
Typical Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Source |
| This compound | 10 mM in DMSO | 200 µM | [7][8] |
| Cathepsin B (for standard curve) | 5-10 units/mL | Varies | [9] |
| Cell Lysate | 50-200 µg protein | Varies | [7][8] |
| L-Cysteine HCl | 8.0 mM | Varies | [1][9] |
| Cathepsin B Inhibitor (optional) | 1 mM | Varies |
Experimental Protocols
Reagent Preparation
a. Assay Buffer (pH 6.0):
-
Prepare a solution containing 352 mM potassium phosphate monobasic, 48 mM sodium phosphate dibasic, and 4.0 mM EDTA.[1][9]
-
Adjust the pH to 6.0 at 40°C using 1 N HCl or 1 N NaOH.[1][9]
b. L-Cysteine HCl Solution (8.0 mM):
-
Freshly prepare a 1.4 mg/mL solution of L-Cysteine hydrochloride in the Assay Buffer.[9]
-
Adjust the pH to 6.0 at 40°C with 1 N NaOH.[9] L-cysteine is a reducing agent that helps maintain the active state of the cysteine protease.
c. This compound Substrate (10 mM Stock):
d. 7-Amino-4-methylcoumarin (AMC) Standard (5.0 µM):
-
Prepare a 1 mg/mL stock solution of AMC in DMSO.[9]
-
Dilute the stock solution with Assay Buffer to a final concentration of 5.0 µM.[9]
-
Protect this solution from light.[9] This standard is used to generate a calibration curve to quantify the amount of released AMC.
e. Cathepsin B Enzyme Solution (for positive control):
-
Immediately before use, prepare a solution containing 5-10 units/mL of Cathepsin B in cold 0.1% (v/v) Brij 35 solution.[9]
f. Cell Lysis Buffer:
-
Commercially available cell lysis buffers for Cathepsin B assays are recommended. Alternatively, a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and protease inhibitors (without cysteine protease inhibitors) can be used.
Sample Preparation (Cell Lysates)
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[7][8]
-
Incubate the lysate on ice for 10-30 minutes.[7]
-
Centrifuge at top speed in a microcentrifuge for 5 minutes at 4°C to pellet cellular debris.[7][8]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube and keep on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
Assay Procedure (96-well plate format)
-
Prepare the Reaction Plate:
-
Samples: Add 50-200 µg of cell lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.[7]
-
Positive Control: Add a known amount of purified Cathepsin B enzyme.
-
Negative Control (Optional): To a sample well, add 2 µL of a Cathepsin B inhibitor.
-
Blank: Add 50 µL of Cell Lysis Buffer.
-
-
Add Reaction Buffer: Add 50 µL of CB Reaction Buffer to all wells.[7][8]
-
Initiate the Reaction: Add 2 µL of 10 mM this compound substrate to each well (final concentration of 200 µM).[7][8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8]
-
Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7][8] For kinetic assays, record the fluorescence every 1-5 minutes for at least 30 minutes.
Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Standard Curve: If using an AMC standard, plot the fluorescence intensity versus the concentration of the AMC standards to generate a standard curve.
-
Calculate Cathepsin B Activity:
-
For endpoint assays, use the standard curve to determine the concentration of AMC produced in each sample.
-
For kinetic assays, determine the rate of the reaction (change in fluorescence over time).
-
The Cathepsin B activity can be expressed as relative fluorescence units (RFU) per microgram of protein or as moles of AMC released per minute per microgram of protein. One unit of Cathepsin B activity is defined as the amount of enzyme that liberates 1 nanomole of 7-amino-4-methylcoumarin from the substrate per minute at pH 6.0 and 40°C.[1][2]
-
Visualizations
Cathepsin B Signaling Pathway in Apoptosis
References
- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 2. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 3. Cathepsin B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
Application Notes and Protocols for Z-Arg-Arg-AMC in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-Arg-AMC is a highly sensitive fluorogenic substrate utilized for the detection and quantification of trypsin-like protease activity, with a particular specificity for cathepsin B.[1][2][3][4] This dipeptide substrate is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage by a target protease, free AMC is released, resulting in a significant increase in fluorescence that can be measured quantitatively.[1][5] This assay is readily adaptable to a 96-well plate format, making it suitable for high-throughput screening and enzyme kinetics studies.
The enzymatic activity is quantified by monitoring the release of the fluorescent AMC group, which has an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[6]
Principle of the Assay
The core of this assay is the enzymatic hydrolysis of the peptide bond between the arginine residue and the AMC molecule. This reaction liberates the highly fluorescent AMC, leading to a measurable signal that is directly proportional to the enzyme's activity. The low fluorescence of the uncleaved substrate ensures a high signal-to-noise ratio.[5]
digraph "Enzymatic_Reaction" {
graph [fontname = "Arial",
label="Figure 1: Enzymatic Cleavage of this compound",
labelloc="b",
fontsize=12];
node [shape=box,
style=filled,
fontname="Arial",
fontsize=10];
edge [fontname="Arial",
fontsize=10];
"Z_Arg_Arg_AMC" [label="this compound (Substrate)\n(Minimally Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Enzyme" [label="Cathepsin B or\nTrypsin-like Protease", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Z_Arg_Arg" [label="Z-Arg-Arg (Product 1)", fillcolor="#F1F3F4", fontcolor="#202124"];
"AMC" [label="AMC (Product 2)\n(Highly Fluorescent)", fillcolor="#FBBC05", fontcolor="#202124"];
"Z_Arg_Arg_AMC" -> "Enzyme" [label="Binding"];
"Enzyme" -> "Z_Arg_Arg" [label="Cleavage"];
"Enzyme" -> "AMC" [label="Release"];
}
Figure 2: 96-Well Plate Assay Workflow
-
Plate Setup:
-
Test Wells: Add enzyme solution, assay buffer, and any test compounds (e.g., inhibitors).
-
Substrate Control Wells: Add assay buffer and substrate, but no enzyme, to measure background fluorescence.
-
Enzyme Control Wells: Add enzyme and assay buffer, but no substrate.
-
Blank Wells: Add assay buffer only.
-
Pre-incubation: Pre-incubate the 96-well plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure all components are at a stable temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the working substrate solution to all wells. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and begin measuring the fluorescence intensity (Ex: 360-380 nm, Em: 440-460 nm). It is recommended to take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a duration that ensures a linear reaction rate (e.g., 30-60 minutes).
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading from the substrate control wells from all other readings.
-
Calculate Reaction Rate: For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
Determine Enzyme Activity: Enzyme activity can be expressed as the rate of substrate hydrolysis. To convert RFU/min to moles of substrate cleaved per minute, a standard curve of free AMC should be generated.
-
Inhibitor Analysis: For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Considerations and Troubleshooting
-
Substrate Specificity: While this compound is a good substrate for cathepsin B, it can also be cleaved by other proteases.[7] It is important to consider the purity of the enzyme preparation and the presence of other proteases in complex samples like cell lysates.
-
pH Dependence: The activity of many proteases is highly pH-dependent. The pH of the assay buffer should be optimized for the specific enzyme being studied. This compound shows reduced cleavage at acidic pH.[8][7]
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be non-linear due to the inner filter effect. It is important to work within a concentration range that ensures a linear response.
-
Photobleaching: Protect the substrate and the reaction plate from light as much as possible to prevent photobleaching of the AMC fluorophore.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in a 96-well plate format for the sensitive and reliable measurement of protease activity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. iris-biotech.de [iris-biotech.de]
- 6. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Application Notes: Measuring Cathepsin B Activity in Live Cells with Z-Arg-Arg-AMC
Introduction
Cathepsin B is a lysosomal cysteine protease belonging to the papain-like family of enzymes.[1][2] Under normal physiological conditions, it is primarily located in the endosomal/lysosomal compartment and plays a crucial role in protein turnover and cellular homeostasis.[1][3] However, its activity and localization can be altered in various pathological states. Overexpression and altered trafficking of Cathepsin B are associated with numerous diseases, including various cancers, where it contributes to extracellular matrix degradation, invasion, and metastasis.[1][4] It is also implicated in apoptosis, neurodegenerative diseases, and inflammatory responses.[1][2][5]
The fluorogenic substrate Z-Arg-Arg-AMC is a widely used tool for detecting Cathepsin B activity. The substrate consists of a dipeptide sequence (Arg-Arg) recognized by Cathepsin B, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active Cathepsin B, the AMC group is released, producing a fluorescent signal that can be quantified. This application note provides detailed protocols for measuring Cathepsin B activity in live cells using this compound with both fluorescence microscopy and a microplate reader.
Principle of the Assay
The assay is based on the proteolytic activity of Cathepsin B on the specific substrate, this compound (Nα-CBZ-Arginyl-Arginine-7-amido-4-methylcoumarin). Cathepsin B preferentially cleaves peptide bonds at the carboxyl side of Arginine-Arginine sequences.[6] When the enzyme cleaves the substrate, it liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the fluorescence is directly proportional to the Cathepsin B activity. The released AMC can be detected by measuring its fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[7][8]
Cathepsin B Functional Roles
Caption: Functional roles of Cathepsin B in different cellular compartments.
Data Presentation
Table 1: Properties of this compound Substrate for Cathepsin B
| Parameter | Value | Reference |
|---|---|---|
| Full Name | Nα-CBZ-Arginyl-Arginine-7-amido-4-methylcoumarin | [6] |
| Optimal pH | 6.0 | [6] |
| Km Value | 0.39 mM | [6] |
| Excitation Wavelength | 360 - 380 nm | [7][8] |
| Emission Wavelength | 440 - 460 nm |[7][8] |
Table 2: Substrate Specificity Considerations
| Substrate | Cleaved by Cathepsin B | Cleaved by Other Cathepsins | Notes | Reference |
|---|---|---|---|---|
| This compound | Yes | Yes (Cathepsin L, V) | Not entirely specific for Cathepsin B.[7][9] Activity is higher at neutral pH compared to acidic pH.[10] | [7][9] |
| Z-Phe-Arg-AMC | Yes | Yes (Cathepsin L, K, V) | Commonly used but also lacks high specificity. | [7][9] |
| Z-Nle-Lys-Arg-AMC | Yes | No (L, K, S, V, X) | A more specific substrate for Cathepsin B over a broad pH range. |[7][10] |
Experimental Protocols
It is crucial to include proper controls in all experiments. These should include:
-
Negative Control: Cells not treated with any inducer.
-
Inhibitor Control: Cells pre-treated with a specific Cathepsin B inhibitor (e.g., CA-074, E-64) to confirm that the measured fluorescence is due to Cathepsin B activity.[5]
-
Blank Control: Medium with substrate but without cells to measure background fluorescence.
Protocol 1: Live-Cell Imaging with Fluorescence Microscopy
This protocol allows for the visualization of Cathepsin B activity within individual cells and its subcellular localization.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-grade multi-well plates
-
This compound substrate (e.g., from MedchemExpress, Bachem)[11][12]
-
Cell culture medium (phenol red-free recommended to reduce background)
-
Cathepsin B inhibitor (e.g., CA-074 or E-64)
-
Hoechst 33342 stain for nuclear counterstaining (optional)
-
Phosphate Buffered Saline (PBS)
-
DMSO for dissolving substrate and inhibitor
-
Fluorescence microscope with appropriate filters (e.g., DAPI for Hoechst, and a filter set for AMC)
Procedure:
-
Cell Plating: Seed cells on coverslips or imaging plates and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.[13]
-
Prepare a stock solution of the Cathepsin B inhibitor (e.g., 10 mM CA-074 in DMSO).
-
-
Cell Treatment (Induction): If studying the effect of a specific treatment, incubate cells with the compound of interest for the desired time. For the inhibitor control, pre-incubate a separate set of cells with the Cathepsin B inhibitor (e.g., 10-50 µM) for 30-60 minutes prior to adding the substrate.[5]
-
Substrate Loading:
-
Dilute the this compound stock solution in pre-warmed, serum-free medium to a final working concentration (typically 10-50 µM).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the substrate-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for different cell types.
-
Counterstaining (Optional): During the last 10 minutes of incubation, add Hoechst 33342 to the medium for nuclear staining.
-
Imaging:
-
Wash the cells two times with warm PBS to remove excess substrate.
-
Add fresh warm medium or PBS for imaging.
-
Visualize the cells immediately using a fluorescence microscope. Acquire images using the appropriate filter sets for AMC (Ex: ~365 nm, Em: ~450 nm) and Hoechst (Ex: ~350 nm, Em: ~460 nm).
-
Protocol 2: Quantitative Measurement with a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening and quantitative comparison of Cathepsin B activity across different samples.
Materials:
-
Cells cultured in black-walled, clear-bottom 96-well plates
-
This compound substrate
-
Phenol red-free cell culture medium
-
Cathepsin B inhibitor
-
DMSO
-
Fluorescence microplate reader with excitation and emission filters for AMC
Procedure:
-
Cell Seeding: Seed cells into a black-walled 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well and culture overnight.
-
Prepare Reagents: Prepare stock solutions of this compound and inhibitor as described in Protocol 1.
-
Set up Plate:
-
Sample Wells: Cells treated with the experimental compound.
-
Negative Control Wells: Untreated cells.
-
Inhibitor Control Wells: Cells pre-treated with a Cathepsin B inhibitor for 30-60 minutes.
-
Blank Wells: Medium only (no cells) + substrate.
-
-
Substrate Addition: Prepare a 2X working solution of this compound in pre-warmed, serum-free medium. Remove the medium from the wells (or half the medium) and add an equal volume of the 2X substrate solution to achieve a final concentration of 10-50 µM.
-
Fluorescence Measurement:
-
Place the plate immediately into a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes, with readings taken every 1-5 minutes (Excitation: 360 nm, Emission: 460 nm).[7]
-
Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank wells from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
The activity can be expressed as Relative Fluorescence Units (RFU) per minute.
-
Confirm specificity by observing a significant reduction in the fluorescence signal in the inhibitor control wells.
-
Experimental Workflow
Caption: General workflow for measuring Cathepsin B activity in live cells.
References
- 1. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shop.bachem.com [shop.bachem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Z-Arg-Arg-AMC Fluorogenic Assay: Application Notes and Protocols for Protease Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin) assay is a highly sensitive and widely used method for detecting the activity of certain cysteine proteases. This fluorogenic substrate is particularly useful for measuring the activity of Cathepsin B, a lysosomal cysteine protease.[1][2][3][4] Upon cleavage by the target protease at the Arg-Arg bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[4] The resulting increase in fluorescence, which can be measured using a fluorometer, is directly proportional to the enzyme's activity. The optimal pH for this substrate with Cathepsin B is around 6.0. However, it's important to note that while this compound is an excellent substrate for Cathepsin B, it can also be cleaved by other proteases such as some cathepsins (L and V) and calpains, necessitating the use of specific inhibitors for precise enzyme activity determination.[5][6]
This document provides detailed application notes and protocols for utilizing the this compound assay, including buffer compositions, experimental procedures, and data interpretation guidelines.
Data Presentation
Table 1: this compound Assay Buffer Compositions
For optimal and specific enzyme activity measurement, the composition of the assay buffer is critical. Below are examples of buffer compositions from various protocols.
| Component | Concentration | Purpose | Source Protocol |
| Potassium Phosphate, monobasic | 352 mM | Buffering agent | Cathepsin B Assay |
| Sodium Phosphate | 48 mM | Buffering agent | Cathepsin B Assay |
| EDTA | 4.0 mM | Chelating agent, inhibits metalloproteases | Cathepsin B Assay |
| L-Cysteine HCl | 8.0 mM | Reducing agent, maintains cysteine protease activity | Cathepsin B Assay |
| Brij 35 | 0.1% (v/v) | Non-ionic detergent, improves enzyme stability and prevents aggregation | Cathepsin B Assay |
| PIPES | 25 mM | Buffering agent | Cellular Cathepsin B Assay[7] |
| CaCl₂ | 0.6 mM | Source of calcium ions, may be relevant for Ca²⁺-dependent proteases | Cellular Cathepsin B Assay[7] |
| MgCl₂ | 0.6 mM | Source of magnesium ions | Cellular Cathepsin B Assay[7] |
| L-Cysteine | 2 mM | Reducing agent | Cellular Cathepsin B Assay[7] |
| Citrate Phosphate Buffer | 40 mM | Buffering agent for acidic pH | Cathepsin B Specificity Study[6] |
| Tris-HCl | 40 mM | Buffering agent for neutral pH | Cathepsin B Specificity Study[6] |
| NaCl | 100 mM | Maintains ionic strength | Cathepsin B Specificity Study[6] |
| DTT | 5 mM | Reducing agent | Cathepsin B Specificity Study[6] |
| HEPES | 25 mM | Buffering agent | Cathepsin B Activation Buffer[8] |
| DTT | 25 mM | Reducing agent | Cathepsin B Activation Buffer[8] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Activity Assay
This protocol is adapted from a standard procedure for measuring the activity of purified or recombinant Cathepsin B.
Materials:
-
This compound substrate
-
Dimethyl Sulfoxide (DMSO)
-
Purified water
-
Potassium Phosphate Monobasic
-
Sodium Phosphate
-
EDTA
-
L-Cysteine HCl
-
Brij 35
-
Cathepsin B enzyme solution
-
7-amino-4-methylcoumarin (AMC) standard
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[4]
Procedure:
-
Prepare Assay Buffer:
-
Prepare a buffer solution containing 352 mM potassium phosphate, 48 mM sodium phosphate, and 4.0 mM EDTA.
-
Adjust the pH to 6.0 at 40 °C.
-
-
Prepare Reagent Solutions:
-
L-Cysteine Solution (8.0 mM): Freshly prepare in the Assay Buffer.
-
Brij 35 Solution (0.1% v/v): Prepare in purified water.
-
Substrate Solution (0.02 mM): Dissolve this compound in DMSO to make a stock solution (e.g., 7.1 mg/mL). Dilute the stock solution to a final concentration of 0.02 mM in the Brij 35 Solution. Protect this solution from light.
-
Standard Solution (5.0 µM): Prepare a 5.0 µM solution of 7-amino-4-methylcoumarin in the Brij 35 Solution.
-
-
Assay Procedure:
-
Pipette 100 µL of the Assay Buffer into each well of a 96-well plate.
-
Add 50 µL of the 8.0 mM L-Cysteine Solution to each well.
-
Add 25 µL of the enzyme solution (Cathepsin B) to the sample wells. For the blank, add 25 µL of the buffer used to dissolve the enzyme.
-
Incubate the plate at 40 °C for approximately 5 minutes.
-
Initiate the reaction by adding 25 µL of the 0.02 mM substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for at least 5 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Use a standard curve generated with the AMC standard to convert the ΔRFU/min to pmol of AMC released per minute.
-
Protocol 2: Cellular Cathepsin B Activity Assay
This protocol outlines a method for measuring Cathepsin B activity in cell lysates.[7]
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, ensuring it doesn't inhibit cysteine proteases)
-
This compound substrate
-
DMSO
-
PAB Buffer (Hank's balanced salt solution without sodium bicarbonate, with 0.6 mM CaCl₂, 0.6 mM MgCl₂, 2 mM L-cysteine, 25 mM PIPES)[7]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Prepare Reagent Solutions:
-
Assay Procedure:
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Adjust the volume of each well with PAB buffer.
-
To measure specific Cathepsin B activity, include control wells with a Cathepsin B-specific inhibitor (e.g., CA-074).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Substrate Working Solution to each well.
-
Measure the fluorescence intensity kinetically at 37°C using a fluorometer with excitation at 360 nm and emission at 460 nm.[7]
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (ΔRFU/min).
-
Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).
-
Subtract the activity measured in the presence of the specific inhibitor to determine the specific Cathepsin B activity.
-
Mandatory Visualizations
The Calpain-Cathepsin Hypothesis in Neurodegeneration
The "calpain-cathepsin hypothesis" proposes a destructive proteolytic cascade initiated by the overactivation of calpain, a calcium-dependent cysteine protease, which leads to lysosomal membrane permeabilization and the release of cathepsins, including Cathepsin B, into the cytoplasm.[9][10] This cascade contributes to neuronal cell death in various neurodegenerative conditions.
Caption: The Calpain-Cathepsin Hypothesis signaling pathway.
This compound Assay Experimental Workflow
The following diagram illustrates the general workflow for performing a this compound protease assay.
Caption: General experimental workflow for the this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Z-Arg-Arg-AMC for Enzyme Kinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of the fluorogenic substrate Z-Arg-Arg-AMC in enzyme kinetic assays. These guidelines are designed to assist researchers in accurately characterizing the activity of various proteases, with a particular focus on cathepsins.
Introduction
This compound (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate used to measure the activity of certain proteases. Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. This substrate is particularly useful for studying the kinetics of cysteine proteases such as Cathepsin B, and to a lesser extent, Cathepsins L and V.[1][2][3]
The optimal concentration of this compound is crucial for obtaining accurate and reproducible kinetic data. Using a substrate concentration that is too low can lead to an underestimation of the enzyme's maximum velocity (Vmax), while an excessively high concentration can result in substrate inhibition or be wasteful. The ideal concentration is typically around the Michaelis constant (Km) of the enzyme for the substrate, which represents the substrate concentration at which the reaction rate is half of Vmax.
Data Presentation: Kinetic Parameters for this compound
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. This data provides a starting point for assay development and optimization.
| Enzyme | Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal Concentration Range (µM) |
| Cathepsin B | Human Liver | 6.0 | 390 | Not Reported | Not Reported | 20 - 400 |
| Cathepsin B | Recombinant Human | 7.2 | 110 ± 10 | 1.8 ± 0.1 | 16,400 | 10 - 200 |
| Cathepsin B | Recombinant Human | 4.6 | 150 ± 20 | 0.5 ± 0.03 | 3,300 | 15 - 300 |
| Cathepsin L | Human | - | Not Reported | Not Reported | Not Reported | Substrate is cleaved, but Z-Phe-Arg-AMC is preferred for kinetic studies.[4][5] |
| Cathepsin V | Human | - | Not Reported | Not Reported | Not Reported | Substrate is cleaved, but Z-Phe-Arg-AMC is preferred for kinetic studies.[6] |
Note: The optimal concentration range is a general guideline. It is highly recommended to perform a substrate titration experiment to determine the empirical optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration
This protocol describes how to perform a substrate titration experiment to determine the optimal concentration of this compound for a given enzyme.
Materials:
-
Purified enzyme of interest
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., for Cathepsin B at pH 6.0: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA)[7]
-
Activator (e.g., L-Cysteine for cysteine proteases)[7]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a series of this compound dilutions: From your stock solution, prepare a range of substrate concentrations in assay buffer. A typical range to test would be from 0.1x to 10x the expected Km value. If the Km is unknown, a broad range from 1 µM to 500 µM is a good starting point.
-
Prepare the enzyme solution: Dilute the enzyme in cold assay buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration to ensure initial velocity conditions.
-
Set up the assay plate:
-
Add a fixed volume of each this compound dilution to triplicate wells of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence.
-
-
Initiate the reaction: Add a fixed volume of the diluted enzyme solution to all wells (except the "no enzyme" controls).
-
Measure fluorescence: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ as a function of the this compound concentration.
-
The resulting curve should follow Michaelis-Menten kinetics. The optimal concentration for routine assays is typically at or slightly above the Km value, where the reaction rate is near maximal and less sensitive to small variations in substrate concentration.
-
Protocol 2: Standard Enzyme Kinetic Assay using this compound
This protocol provides a general procedure for measuring enzyme activity once the optimal substrate concentration has been determined.
Materials:
-
Purified enzyme of interest
-
This compound at the predetermined optimal concentration
-
Assay buffer
-
Activator (if required)
-
Inhibitor or compound to be tested (if applicable)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare reagents: Prepare the assay buffer, enzyme solution, and substrate solution at their final desired concentrations. If testing inhibitors, prepare a dilution series of the compound.
-
Assay setup:
-
Add assay buffer to all wells.
-
Add the inhibitor or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the desired temperature for a few minutes.
-
-
Start the reaction: Add the this compound substrate solution to all wells to initiate the reaction.
-
Monitor fluorescence: Immediately begin kinetic measurement of fluorescence as described in Protocol 1.
-
Calculate enzyme activity: Determine the initial reaction velocity for each condition. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway: Role of Cathepsin B in Alzheimer's Disease
Cathepsin B plays a dual role in the pathogenesis of Alzheimer's disease by being involved in both the production and degradation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brain.[8][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Frontiers | The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes [frontiersin.org]
- 9. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorometer-Based Enzyme Assays Using Z-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for utilizing the fluorogenic substrate Z-Arg-Arg-AMC in enzyme activity assays. The primary application of this substrate is for measuring the activity of trypsin-like proteases, with a particular focus on Cathepsin B.
Introduction
This compound is a synthetic peptide substrate linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and AMC, the highly fluorescent AMC molecule is released. The increase in fluorescence intensity is directly proportional to the enzyme activity and can be monitored over time using a fluorometer. While broadly used for trypsin-like proteases, this compound is a well-established and selective substrate for Cathepsin B.[1][2]
Fluorometer Settings for this compound
The liberated 7-amino-4-methylcoumarin (AMC) has distinct excitation and emission spectra that guide the setup of the fluorometer. For optimal detection of enzymatic activity using this compound, the following wavelength settings are recommended.
| Parameter | Recommended Wavelength (nm) | Wavelength Range (nm) |
| Excitation (Ex) | 360 - 380 | 340 - 380 |
| Emission (Em) | 460 | 440 - 460 |
Note: The exact optimal wavelengths may vary slightly depending on the specific fluorometer and filter sets used. It is advisable to perform a preliminary scan to determine the optimal excitation and emission settings for your instrument.
Enzyme Specificity of this compound
This compound is primarily a substrate for Cathepsin B , a lysosomal cysteine protease.[1][3][4] It is important to note that while it is a good substrate for Cathepsin B, it is not entirely specific and can be cleaved by other cathepsins, such as Cathepsin L and Cathepsin V.[5][6] Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to dissect the activity of Cathepsin B from that of other proteases.
Contrary to some initial assumptions, this compound is not a specific substrate for caspases . Caspases, a family of cysteine proteases central to apoptosis, have a strong preference for cleaving after aspartic acid residues. Standard caspase substrates typically contain a tetrapeptide recognition sequence ending in aspartate, such as DEVD for Caspase-3.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a stock concentration of 10-100 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Assay Buffer for Cathepsin B Activity: A common assay buffer for Cathepsin B consists of 25 mM MES, 5 mM DTT, pH 5.0. The acidic pH mimics the lysosomal environment where Cathepsin B is most active.
-
Enzyme Solution: Prepare fresh dilutions of the enzyme (e.g., purified Cathepsin B or cell/tissue lysate) in the assay buffer immediately before use.
-
AMC Standard Solution: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a stock solution of AMC in DMSO and then serially dilute it in the assay buffer to generate a range of concentrations (e.g., 0-50 µM).
Protocol for Measuring Cathepsin B Activity
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the AMC Standard Curve:
-
In a black, clear-bottom 96-well plate, add 50 µL of each AMC standard dilution in triplicate.
-
Add 50 µL of assay buffer to each well.
-
-
Prepare the Enzyme Reaction:
-
In separate wells of the same plate, add 50 µL of the enzyme solution (e.g., cell lysate diluted to an appropriate concentration).
-
Include a "no enzyme" control containing 50 µL of assay buffer instead of the enzyme solution.
-
To initiate the reaction, add 50 µL of a 2X working solution of this compound (e.g., 40 µM in assay buffer for a final concentration of 20 µM) to each well.
-
-
Fluorometric Measurement:
-
Immediately place the plate in a pre-warmed (typically 37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.
-
The rate of the reaction (initial velocity) can be determined from the linear portion of the kinetic curve.
-
Signaling Pathways
Cathepsin B Signaling and its Role in Apoptosis
Cathepsin B is a multifaceted protease involved in various cellular processes. While its primary role is in protein degradation within lysosomes, its release into the cytoplasm can trigger signaling cascades, including those leading to apoptosis. Cathepsin B can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[7] For instance, cytosolic Cathepsin B can activate the intrinsic apoptotic pathway by cleaving Bid to tBid, which in turn promotes the release of cytochrome c from mitochondria.[8]
Caption: Cathepsin B-mediated intrinsic apoptosis pathway.
General Caspase Signaling Pathways
Apoptosis is executed by a family of caspases that are activated through two main pathways: the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cell surface receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspases, primarily Caspase-8.
-
Intrinsic Pathway: Triggered by intracellular stress signals (e.g., DNA damage, growth factor withdrawal), which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator Caspase-9.
Both pathways converge on the activation of executioner caspases, such as Caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Overview of extrinsic and intrinsic caspase signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for a fluorometric enzyme assay using this compound.
Caption: General experimental workflow for a fluorometric enzyme assay.
References
- 1. Caspase - Wikipedia [en.wikipedia.org]
- 2. Cathepsin B - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
Application Notes: Fluorometric Measurement of Cathepsin B Activity
Introduction
Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1] Under pathological conditions, its activity and expression can be upregulated, contributing to disease progression in cancer, neurological disorders, and inflammatory diseases.[2][3][4][5] Consequently, the accurate measurement of Cathepsin B activity is vital for both basic research and drug development.
These application notes provide a detailed protocol for a fluorometric Cathepsin B activity assay using a specific fluorogenic substrate. The assay is based on the principle that active Cathepsin B cleaves a synthetic peptide substrate, releasing a fluorescent molecule.[6][7] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be measured over time using a fluorescence plate reader.
I. Enzymatic Reaction & Assay Principle
Cathepsin B preferentially cleaves peptide bonds at the carboxyl side of arginine-arginine (Arg-Arg) residues. The assay utilizes a synthetic substrate, such as Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Ac-Arg-Arg-AFC (Ac-RR-AFC), where a fluorophore (AMC or AFC) is quenched by the attached peptide sequence.[6] Upon cleavage by active Cathepsin B, the free fluorophore is liberated, producing a quantifiable fluorescent signal.
Caption: Mechanism of fluorogenic substrate cleavage by Cathepsin B.
II. Required Materials & Reagents
-
Sample: Purified Cathepsin B or cell/tissue lysates.
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (Nα-CBZ-Arginyl-Arginine 7-amido-4-methylcoumarin) or Ac-RR-AFC.
-
Assay Buffer: 50 mM MES or Phosphate Buffer, pH 6.0, containing EDTA.[8]
-
Activation Buffer: Assay Buffer supplemented with a reducing agent like 5 mM DTT or 8 mM L-Cysteine.[9]
-
Lysis Buffer (for cells/tissues): e.g., 25 mL buffer suitable for lysosomal enzyme extraction.[6]
-
Fluorophore Standard: 7-amino-4-methylcoumarin (AMC) for standard curve generation.
-
Inhibitor (Optional Control): A specific Cathepsin B inhibitor like CA-074 or E-64.[3][8]
-
Equipment:
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 360/460 nm for AMC or 400/505 nm for AFC).[8]
-
Standard laboratory equipment (pipettes, tubes, centrifuge).
-
III. Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes as necessary.
Step 1: Reagent Preparation
-
Assay Buffer Preparation: Prepare a 50 mM MES or phosphate buffer solution containing 1-4 mM EDTA and adjust the pH to 6.0.
-
Activation Buffer: Immediately before use, supplement the required volume of Assay Buffer with a reducing agent (e.g., DTT to a final concentration of 5 mM) to create the Activation Buffer. This is crucial for activating the cysteine protease activity of Cathepsin B.[1][9]
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Z-RR-AMC) in DMSO to create a stock solution (e.g., 10 mM). Protect from light and store at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired concentration (e.g., 2X the final assay concentration, typically 200 µM). Prepare this solution fresh.[6]
-
AMC Standard Curve: Prepare a stock solution of AMC in DMSO. Perform serial dilutions in Assay Buffer to generate standards ranging from 0 µM to 20 µM.[8] This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
Step 2: Sample Preparation
-
For Purified Enzyme: Dilute the purified Cathepsin B enzyme in ice-cold Activation Buffer to the desired concentration (e.g., 2X final concentration). Incubate on ice for 10-15 minutes to allow for activation.[9][10]
-
For Cell Lysates:
-
Harvest 1-5 x 10⁶ cells and centrifuge.[6]
-
Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.[6]
-
Incubate the mixture on ice for 10-15 minutes.[6]
-
Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate.
-
Step 3: Assay Reaction Setup
-
Plate Layout: Design the plate layout to include wells for:
-
Blank (Assay Buffer + Substrate, no enzyme)
-
Negative Control (Sample + Inhibitor)
-
Sample Wells (Sample/Lysate)
-
AMC Standard Curve
-
-
Add Samples: Add 50 µL of your prepared samples (activated purified enzyme or cell lysate) to the appropriate wells of the 96-well plate. For negative controls, pre-incubate the sample with a Cathepsin B inhibitor for 10 minutes before adding it to the plate.
-
Add Standards: Add 100 µL of each AMC standard dilution to the designated wells.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 2X Substrate Working Solution to the sample, blank, and negative control wells. The total volume should now be 100 µL.
Step 4: Measurement and Data Analysis
-
Incubation: Immediately place the plate in the fluorescence reader, thermostatted to the desired temperature (e.g., 37°C or 40°C).
-
Fluorescence Reading: Measure the fluorescence intensity in kinetic mode for at least 30-60 minutes, taking readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[8]
-
Calculate Activity:
-
Plot the fluorescence intensity (RFU) versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/min).
-
Subtract the slope of the blank well from the slope of the sample wells.
-
Generate a standard curve by plotting the fluorescence of the AMC standards against their known concentrations.
-
Use the slope of the standard curve to convert the V₀ (in ΔRFU/min) of your samples into the amount of AMC liberated per minute (e.g., pmol/min).
-
Normalize the activity to the amount of protein added to the well to get the specific activity (e.g., pmol/min/µg of protein).
-
IV. Data Presentation
The following tables provide an example of a typical plate setup and reagent concentrations.
Table 1: Example Reagent Concentrations for a Single Well
| Reagent | Stock Concentration | Volume per Well | Final Concentration |
| Cell Lysate/Enzyme | Varies | 50 µL | 50-200 µg protein |
| Substrate (Ac-RR-AFC) | 10 mM | 2 µL | 200 µM |
| Reaction Buffer | 2X | 50 µL | 1X |
| Total Volume | 100 µL |
Note: This is an example from a commercial kit[6]. Concentrations should be optimized for your specific experimental conditions.
Table 2: Example AMC Standard Curve Preparation
| Standard | AMC Concentration (µM) | Volume of 20 µM Stock (µL) | Volume of Assay Buffer (µL) |
| S1 | 20 | 100 | 0 |
| S2 | 10 | 50 | 50 |
| S3 | 5 | 25 | 75 |
| S4 | 2.5 | 12.5 | 87.5 |
| S5 | 1.25 | 6.25 | 93.75 |
| S6 (Blank) | 0 | 0 | 100 |
V. Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the Cathepsin B activity assay.
Caption: Step-by-step workflow for the Cathepsin B fluorometric assay.
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B abundance, activity and microglial localisation in Alzheimer’s disease-Down syndrome and early onset Alzheimer’s disease; the role of elevated cystatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]
- 8. InnoZyme™ Cathepsin B Activity Assay Kit, Fluorogenic | CBA001 [merckmillipore.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. researchgate.net [researchgate.net]
Z-Arg-Arg-AMC in Neuroscience Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate widely utilized in neuroscience research to investigate the activity of specific proteases, primarily cathepsin B and other trypsin-like enzymes. The cleavage of the amide bond between the dipeptide and the fluorescent group, 7-amino-4-methylcoumarin (AMC), results in a quantifiable increase in fluorescence, providing a sensitive measure of enzymatic activity. This substrate has become an invaluable tool for studying the roles of these proteases in various physiological and pathological processes within the central nervous system (CNS), including neuroinflammation, neurodegeneration, and synaptic plasticity.
Dysregulation of proteases like cathepsin B is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3][4][5] Consequently, this compound is frequently employed in drug discovery efforts to screen for and characterize inhibitors of these enzymes, which hold therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its effective implementation in the laboratory.
Applications in Neuroscience Research
-
Enzyme Activity Profiling: Measuring the activity of cathepsin B and other trypsin-like proteases in tissue homogenates, cell lysates, and purified enzyme preparations from neuronal and glial cells.
-
Neurodegenerative Disease Research: Investigating the role of proteases in the pathogenesis of diseases such as Alzheimer's, where cathepsin B is involved in the processing of amyloid precursor protein, and Parkinson's, where it plays a role in α-synuclein degradation.[3][5]
-
Neuroinflammation Studies: Assessing protease activity in activated microglia and astrocytes to understand their contribution to inflammatory processes in the CNS.[3]
-
Synaptic Plasticity Research: Exploring the function of trypsin-like proteases in the modulation of synaptic structure and function, which is crucial for learning and memory.[6][7]
-
High-Throughput Screening (HTS) for Inhibitors: Screening compound libraries to identify potential therapeutic agents that modulate the activity of target proteases.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
Table 1: Kinetic Parameters of Cathepsin B with this compound
| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 4.6 | 16.2 ± 2.1 | 1.8 ± 0.1 | 111,111 | [8][9] |
| 7.2 | 10.5 ± 1.5 | 5.6 ± 0.2 | 533,333 | [8][9] |
Table 2: Specificity of this compound for Cysteine Cathepsins
| Cathepsin | Relative Activity at pH 4.6 (%) | Relative Activity at pH 7.2 (%) | Reference |
| Cathepsin B | 100 | 100 | [8] |
| Cathepsin L | ~150 | ~20 | [8] |
| Cathepsin K | ~5 | <5 | [8] |
| Cathepsin S | ~10 | ~5 | [8] |
| Cathepsin V | ~5 | <5 | [8] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Activity Assay
This protocol describes the measurement of purified cathepsin B activity using this compound.
Materials:
-
Purified active human or rodent cathepsin B
-
This compound substrate
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to 4.6 or 7.2[8]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and adjust the pH to the desired value (e.g., pH 4.6 for lysosomal conditions or pH 7.2 for cytosolic conditions).
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 40 μM.[8]
-
Prepare Enzyme Solution: Dilute the purified cathepsin B in the assay buffer to a final concentration of 0.04 ng/μL.[8]
-
Assay Reaction:
-
Add 50 μL of the enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 μL of the working substrate solution to each well.
-
Include a blank control with 50 μL of assay buffer and 50 μL of the working substrate solution.
-
-
Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
Calculate the reaction velocity (RFU/min) from the linear portion of the kinetic curve.
-
The activity can be converted to pmol AMC/min using a standard curve generated with free AMC.
-
Protocol 2: Measurement of Cathepsin B Activity in Cell Lysates
This protocol outlines the procedure for measuring cathepsin B activity in neuronal or glial cell lysates.
Materials:
-
Cultured neuronal or glial cells
-
Lysis Buffer: (e.g., RIPA buffer with protease inhibitors, followed by buffer exchange or dilution into assay buffer)
-
This compound substrate
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 7.2[8]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Wash the cultured cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.
-
Assay Preparation:
-
Dilute the cell lysate with the assay buffer to a final protein concentration of approximately 10-50 μg per well.
-
Prepare the working substrate solution as described in Protocol 1.
-
-
Assay Reaction:
-
Add 50 μL of the diluted cell lysate to each well.
-
Initiate the reaction by adding 50 μL of the working substrate solution.
-
Include a blank control with 50 μL of lysis buffer and 50 μL of the working substrate solution.
-
-
Measurement: Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction velocity (RFU/min).
-
Normalize the activity to the total protein concentration (RFU/min/mg protein).
-
Signaling Pathways and Experimental Workflows
Cathepsin B Signaling in Neurodegeneration
Cathepsin B, when leaked from the lysosome into the cytosol, can initiate and participate in several signaling pathways that contribute to neurodegeneration. This includes the activation of the NLRP3 inflammasome, leading to neuroinflammation, and the cleavage of pro-apoptotic proteins, resulting in neuronal cell death.
Caption: Cathepsin B leakage from the lysosome triggers neuroinflammation and apoptosis.
Experimental Workflow for High-Throughput Screening of Cathepsin B Inhibitors
This workflow outlines a typical process for identifying and validating inhibitors of cathepsin B using this compound in a high-throughput format.
Caption: A streamlined workflow for identifying and characterizing cathepsin B inhibitors.
Trypsin-like Protease Signaling in Synaptic Plasticity
Trypsin-like serine proteases, such as neuropsin, are involved in the remodeling of the extracellular matrix and the activation of signaling receptors at the synapse, processes that are fundamental to synaptic plasticity, learning, and memory.
Caption: Trypsin-like proteases modulate synaptic plasticity through extracellular signaling.
References
- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 2. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer [mdpi.com]
- 4. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine proteases regulating synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Z-Arg-Arg-AMC Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the Z-Arg-Arg-AMC assay.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from enzymatic activity, leading to inaccurate results. Below are common causes and solutions.
Question: What are the primary causes of high background fluorescence in my this compound assay?
Answer: High background fluorescence can stem from several sources:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule without enzymatic activity. This is more likely to occur with improper storage or handling of the substrate.
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.
-
Sample Autofluorescence: Biological samples, such as cell lysates or tissue homogenates, can contain endogenous molecules that fluoresce at the same wavelengths as AMC.
-
Non-specific Protease Activity: If your sample is not highly purified, other proteases present may cleave the this compound substrate.[1]
Question: How can I troubleshoot and reduce high background fluorescence?
Answer: To reduce high background, consider the following steps:
-
Run a "Substrate Only" Control: Incubate the assay buffer with the this compound substrate (without the enzyme). A high signal in this control indicates substrate degradation or buffer contamination.
-
Prepare Fresh Substrate Aliquots: this compound should be dissolved in anhydrous DMSO and stored in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][3] Protect the solution from light.[4]
-
Use High-Purity Reagents: Ensure all buffers and solutions are prepared with high-purity water and reagents.
-
Include a "No Enzyme" Sample Control: This control, containing your sample and the assay buffer but no substrate, will reveal the level of intrinsic autofluorescence from your sample.
-
Optimize Substrate Concentration: Using a substrate concentration that is too high can lead to increased background. Titrate the substrate to find the optimal concentration for your specific enzyme and conditions.
Issue 2: No or Weak Signal
A lack of or a very weak fluorescent signal suggests a problem with one or more components of the assay.
Question: My this compound assay is showing no or a very weak signal. What should I check?
Answer: A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the absence of necessary co-factors or activators. For cysteine proteases like Cathepsin B, a reducing agent is often required for activity.
-
Incorrect Assay Buffer pH: The this compound substrate is preferentially cleaved at neutral pH, with significantly reduced activity at acidic pH.[2][5] The optimal pH for Cathepsin B activity with this substrate is around 6.0.[4]
-
Sub-optimal Enzyme Concentration: The concentration of the enzyme may be too low to generate a detectable signal within the assay timeframe.
-
Incorrect Fluorometer Settings: The excitation and emission wavelengths on the plate reader may be set incorrectly for AMC.
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of the enzyme you are trying to measure.
Question: What are the step-by-step troubleshooting recommendations for a weak or no signal?
Answer:
-
Verify Enzyme Activity: Test your enzyme with a known positive control if available. For cysteine proteases like cathepsins, ensure that a reducing agent like L-cysteine or DTT is included in the assay buffer to maintain the active site cysteine in a reduced state.[1] Some enzymes, like recombinant human Cathepsin B, may require an activation step before use.
-
Check Assay Buffer pH: Prepare fresh assay buffer and verify that the pH is in the optimal range for your enzyme and the this compound substrate (typically neutral to slightly acidic).
-
Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.[6][7]
-
Confirm Fluorometer Settings: Ensure the excitation wavelength is set to approximately 360-380 nm and the emission wavelength is set to 440-460 nm.[8]
-
Run an AMC Standard Curve: To confirm that your instrument is detecting the fluorophore correctly, run a standard curve with known concentrations of free AMC.
-
Test for Inhibitors: If you suspect inhibitors in your sample, you can perform a spike-and-recovery experiment by adding a known amount of purified active enzyme to your sample and measuring the activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling for the this compound substrate? A1: The this compound substrate should be dissolved in anhydrous DMSO to a stock concentration (e.g., 100 mM) and stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] The substrate is light-sensitive and should be protected from light.[4]
Q2: Is the this compound substrate specific to one enzyme? A2: No, while it is commonly used as a substrate for Cathepsin B, this compound is not entirely specific and can be cleaved by other cysteine proteases, such as Cathepsin L and Cathepsin V.[9][10]
Q3: What are the correct excitation and emission wavelengths for detecting the AMC fluorophore? A3: The free AMC fluorophore has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[8]
Q4: Why is a reducing agent like L-cysteine or DTT often included in the assay buffer? A4: this compound is often used to measure the activity of cysteine proteases, such as Cathepsin B. These enzymes have a critical cysteine residue in their active site that must be in a reduced state to be catalytically active. Reducing agents like L-cysteine or DTT in the assay buffer ensure that this cysteine residue is not oxidized, thereby maintaining the enzyme's activity.[1]
Q5: At what pH is the this compound substrate most effectively cleaved? A5: The cleavage of this compound is pH-dependent. It is readily cleaved at neutral pH, but its activity is significantly lower at acidic pH.[2][5] For Cathepsin B, an optimal pH of 6.0 has been reported for this substrate.[4]
Experimental Protocols & Data
Standard this compound Assay Protocol for Cathepsin B Activity
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C.[4]
- Enzyme Activator: 8.0 mM L-Cysteine HCl solution prepared fresh in Assay Buffer.[4]
- Substrate Stock Solution: 100 mM this compound in anhydrous DMSO.[2] Store at -20°C or -80°C in single-use aliquots.
- Working Substrate Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 5-100 µM) in Assay Buffer.[2] Protect from light.
- Enzyme Solution: Dilute purified Cathepsin B to the desired concentration in Assay Buffer. Keep on ice.
2. Assay Procedure:
- In a 96-well black microplate, add your enzyme solution.
- Add the enzyme activator (L-cysteine solution) and incubate to allow for the reduction of the enzyme's active site.
- To initiate the reaction, add the working substrate solution to each well.
- Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C or 40°C).
- Measure the fluorescence in kinetic mode with excitation at ~360 nm and emission at ~460 nm, taking readings every 1-2 minutes for a period of 15-60 minutes.
3. Controls:
- Blank (Substrate Only): Assay Buffer + Working Substrate Solution (no enzyme).
- Negative Control (Enzyme Only): Assay Buffer + Enzyme Solution (no substrate).
- Positive Control: A known active enzyme preparation.
Quantitative Data Summary
| Parameter | Typical Range | Notes | Reference |
| Substrate Concentration | 5 - 100 µM | Optimal concentration should be determined experimentally. | [2] |
| Enzyme Concentration | Varies | Should be optimized to ensure the reaction rate is linear over time. | [7] |
| Excitation Wavelength | 360 - 380 nm | For AMC fluorophore. | |
| Emission Wavelength | 440 - 460 nm | For AMC fluorophore. | [8] |
| Assay pH | 6.0 - 7.5 | This compound is more active at neutral pH. | [2][4][5] |
| Temperature | 37 - 40 °C | Optimal temperature may vary depending on the enzyme. | [4] |
Visualizations
Experimental Workflow for this compound Assay
Caption: A flowchart of the this compound experimental workflow.
Troubleshooting Decision Tree for this compound Assay
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Z-Arg-Arg-AMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Z-Arg-Arg-AMC-based enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Z-Arginyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases. It is commonly used as a substrate for Cathepsin B, a lysosomal cysteine protease.[1][2][3] When cleaved by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, which can be detected fluorometrically. The excitation and emission wavelengths for AMC are approximately 360-380 nm and 440-460 nm, respectively.[2]
Q2: My this compound assay has a very low signal. What are the possible causes?
A low signal can stem from several factors:
-
Sub-optimal pH: this compound is most effectively cleaved by Cathepsin B at a neutral pH. Its activity is significantly reduced at an acidic pH.[4][5][6]
-
Low Enzyme Concentration: The concentration of the active enzyme in your sample may be too low to generate a detectable signal.
-
Substrate Concentration: The concentration of this compound may not be optimal. It is recommended to determine the optimal concentration empirically for your specific assay conditions.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Incorrect Incubation Time or Temperature: The incubation time may be too short for sufficient product to accumulate, or the temperature may not be optimal for enzyme activity. A common incubation temperature is 37°C for 1-2 hours.
Q3: I am observing high background fluorescence in my assay. What can I do to reduce it?
High background fluorescence can obscure your signal. Here are some common causes and solutions:
-
Substrate Instability: this compound can undergo spontaneous hydrolysis, leading to the release of free AMC and high background. Prepare the substrate solution fresh and protect it from light.
-
Contaminated Reagents: Your buffers or other assay components may be contaminated with fluorescent compounds. Use high-purity reagents and water.
-
Autofluorescence from Samples: Biological samples can contain endogenous fluorescent molecules. Include a "no-enzyme" control to measure and subtract this background fluorescence.
-
Non-specific Substrate Cleavage: Other proteases in your sample may be cleaving the substrate. This compound is known to be cleaved by other cathepsins, such as Cathepsin L and V.[4][7]
Q4: How can I be sure that the signal I'm measuring is from Cathepsin B activity?
To confirm the specificity of your assay for Cathepsin B, you can use a specific inhibitor. CA-074 is a known selective inhibitor of Cathepsin B.[6][7] By pre-incubating your sample with CA-074 before adding the this compound substrate, you should observe a significant reduction in the fluorescent signal if Cathepsin B is the primary enzyme responsible for substrate cleavage.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal pH | Ensure your assay buffer has a neutral pH (around 7.0-7.4). This compound has minimal activity at acidic pH.[4][5][6] | Increased signal due to optimal enzyme activity. |
| Enzyme Concentration Too Low | Increase the concentration of your enzyme or cell lysate in the assay. | A proportional increase in signal with increasing enzyme concentration. |
| Substrate Concentration Not Optimal | Perform a substrate titration experiment to determine the optimal this compound concentration. | Identification of the substrate concentration that yields the maximal signal without causing substrate inhibition. |
| Insufficient Incubation Time | Increase the incubation time of the assay (e.g., from 1 hour to 2 hours). | Higher signal due to more product formation over time. |
| Sub-optimal Temperature | Ensure the assay is performed at the optimal temperature for your enzyme, typically 37°C. | Increased enzyme activity and a stronger signal. |
| Inactive Enzyme | Use a fresh enzyme stock and ensure proper storage conditions (-20°C or -80°C).[1] Include a positive control with known active enzyme. | Restoration of the expected signal with active enzyme. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Degradation | Prepare this compound solution fresh for each experiment and protect it from light. | Lower background fluorescence in your "no-enzyme" control wells. |
| Sample Autofluorescence | Include a control well with your sample but without the this compound substrate to measure the intrinsic fluorescence of your sample. | You can subtract this background value from your experimental wells for a more accurate signal reading. |
| Non-specific Enzyme Activity | Pre-incubate your sample with a specific Cathepsin B inhibitor (e.g., CA-074) to confirm the signal is from Cathepsin B.[7] | A significant decrease in signal in the presence of the inhibitor, confirming Cathepsin B activity. |
| Contaminated Buffers/Reagents | Use fresh, high-quality reagents and ultrapure water to prepare all buffers and solutions. | A reduction in background fluorescence across all wells. |
Experimental Protocols
Key Experiment: Determining Optimal Enzyme and Substrate Concentrations
This protocol outlines a method to determine the optimal concentrations of both your enzyme source (e.g., cell lysate) and the this compound substrate for your assay.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
This compound substrate
-
Enzyme source (e.g., purified enzyme or cell lysate)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0, or a neutral pH buffer depending on the experimental goal)[8]
-
Dithiothreitol (DTT)
Procedure:
-
Enzyme Dilution Series: Prepare a series of dilutions of your enzyme source in assay buffer. It is recommended to start with a broad range and then narrow it down.
-
Substrate Dilution Series: Prepare a series of dilutions of this compound in assay buffer. A typical starting range is 5-100 µM.[7]
-
Assay Setup:
-
In your 96-well plate, add a fixed volume of each enzyme dilution to a set of wells.
-
Include a "no-enzyme" control for each substrate concentration.
-
Add a fixed volume of each substrate dilution to the wells containing the enzyme dilutions.
-
The final volume in each well should be consistent.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the "no-enzyme" control fluorescence from the corresponding experimental wells.
-
Plot the fluorescence signal against the enzyme concentration for each substrate concentration.
-
Plot the fluorescence signal against the substrate concentration for the optimal enzyme concentration.
-
The optimal concentrations will be those that give a robust signal within the linear range of the assay.
-
Visualizations
Cathepsin B Signaling Pathway in Apoptosis
Cathepsin B can be released from the lysosome into the cytoplasm, where it can participate in the apoptotic cascade. It can cleave Bid to truncated Bid (tBid), which in turn promotes the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis.[9][10]
Caption: Cathepsin B's role in the intrinsic apoptosis pathway.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
This workflow provides a logical sequence of steps to diagnose and resolve issues with a low signal-to-noise ratio in your this compound assay.
Caption: A logical workflow for troubleshooting low signal-to-noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B is involved in the apoptosis intrinsic pathway induced by Bacillus Calmette-Guérin in transitional cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cathepsin B Activity Assays Using Z-Arg-Arg-AMC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Z-Arg-Arg-AMC for the measurement of Cathepsin B activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cathepsin B activity when using the this compound substrate?
A1: The optimal pH for Cathepsin B activity with this compound is generally reported to be around neutral pH. Specifically, studies have shown optimal activity at pH 6.0 and 6.2.[1][2] It is important to note that the activity of Cathepsin B on this substrate is significantly lower at acidic pH values.[3][4] In fact, at acidic pH, the cleavage activity can be as low as one-third of that observed at neutral pH.[3][4]
Q2: Is this compound a specific substrate for Cathepsin B?
A2: No, this compound is not entirely specific for Cathepsin B.[3][5] Other cysteine cathepsins, such as L, K, S, and V, can also cleave this substrate.[3][5] This lack of specificity is an important consideration when interpreting results, especially in complex biological samples where multiple cathepsins may be present.
Q3: Why is a reducing agent, such as L-Cysteine or DTT, required in the assay buffer?
A3: Cathepsin B is a cysteine protease, and its catalytic activity depends on a cysteine residue in the active site being in a reduced state. Reducing agents like L-Cysteine or DTT are included in the assay buffer to maintain this reduced state and ensure optimal enzyme activity.
Q4: What are the recommended excitation and emission wavelengths for detecting the cleavage of this compound?
A4: The cleavage of this compound by Cathepsin B releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The recommended excitation wavelength for AMC is in the range of 348-380 nm, and the emission wavelength is typically between 440-460 nm.[1][5][6]
Q5: How should I prepare and store the this compound substrate solution?
A5: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] For the assay, the stock solution is diluted to the final working concentration in the assay buffer. It is advisable to protect the substrate solution from light.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low Cathepsin B activity detected | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal pH: The assay buffer pH is not optimal for enzyme activity with this substrate. 3. Missing Reducing Agent: The active site cysteine is oxidized. 4. Substrate Degradation: The this compound substrate may have degraded. | 1. Ensure the enzyme has been stored correctly at the recommended temperature and handle it on ice. Consider purchasing a new batch of enzyme. 2. Verify the pH of your assay buffer. The optimal pH for this compound is around 6.0-7.2.[2][5] 3. Add a fresh solution of a reducing agent like L-Cysteine or DTT to your assay buffer.[1][5] 4. Prepare a fresh dilution of the substrate from a properly stored stock solution. |
| High background fluorescence | 1. Substrate Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis over time.[7] 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | 1. Always include a "substrate only" control (without enzyme) to measure and subtract the background fluorescence. Prepare the substrate solution fresh for each experiment. 2. Use high-purity reagents and water to prepare all solutions. Test individual components for fluorescence. |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate pipetting of enzyme or substrate. 2. Temperature Fluctuations: Inconsistent incubation temperature. 3. Variable Enzyme Activity: If using biological samples, the amount of active Cathepsin B may vary. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled plate reader or water bath for the incubation step. A constant temperature of 37°C or 40°C is often used.[1] 3. Normalize enzyme activity to the total protein concentration of the sample. |
| Assay signal plateaus too quickly | 1. Substrate Depletion: The substrate is being rapidly consumed by a high concentration of the enzyme. 2. Enzyme Instability: The enzyme may not be stable under the assay conditions for an extended period. | 1. Reduce the concentration of the enzyme in the assay. Perform a dilution series to find the optimal enzyme concentration that results in a linear reaction rate over the desired time course. 2. Monitor the reaction kinetically and use the initial linear phase for calculating the reaction velocity. Some studies indicate that Cathepsin B activity can decrease after an hour of pre-incubation.[8] |
Experimental Protocol: Fluorometric Assay of Cathepsin B Activity
This protocol provides a general procedure for measuring Cathepsin B activity using this compound. Optimization may be required for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 40 mM Citrate Phosphate buffer or Tris-HCl, pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[5] Alternatively, a potassium phosphate buffer at pH 6.0 can be used.[1]
-
Cathepsin B Enzyme: Recombinant human Cathepsin B should be diluted to the desired concentration in the assay buffer immediately before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the stock solution to a final concentration of 40 µM in the assay buffer.[5]
-
AMC Standard Curve: Prepare a series of dilutions of 7-amino-4-methylcoumarin (AMC) in the assay buffer to generate a standard curve for quantifying the amount of product formed.
2. Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the Cathepsin B enzyme dilution to each well.
-
Include appropriate controls:
-
Blank: 50 µL of assay buffer without the enzyme.
-
Substrate Control: 50 µL of assay buffer and 50 µL of the substrate working solution (to measure background fluorescence).
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30 minutes using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[5]
3. Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from all readings.
-
Plot the fluorescence intensity against time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Use the AMC standard curve to convert the V₀ from fluorescence units/min to moles of AMC/min.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of protein).
Quantitative Data Summary
| Parameter | Value | pH | Reference |
| Optimal pH | 6.0 | 6.0 | [1] |
| Optimal pH | 6.2 | 6.2 | [2] |
| Kinetic Parameter (Km) | 0.39 mM | 6.0 | [1] |
| Activity Comparison | Cleavage at acidic pH is ~1/3 of that at neutral pH | Acidic vs. Neutral | [3][4] |
Visualizations
Caption: Enzymatic cleavage of this compound by Cathepsin B.
Caption: General workflow for a Cathepsin B activity assay.
References
- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Arg-Arg-AMC Protease Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Z-Arg-Arg-AMC.
I. Troubleshooting Guide
High background fluorescence or unexpected cleavage patterns can be common issues when using this compound. This guide provides a systematic approach to identifying and resolving these problems.
Diagram: Troubleshooting Workflow for Non-Specific this compound Cleavage
Caption: A stepwise guide to troubleshooting non-specific cleavage of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My assay is showing high background fluorescence even without the enzyme. What could be the cause?
A1: High background fluorescence in the absence of your target enzyme can be due to several factors:
-
Substrate Instability: this compound can undergo spontaneous hydrolysis, especially if stored improperly or for extended periods. Ensure the substrate is stored at -20°C or below and protected from light and moisture.[1] Prepare fresh working solutions for each experiment.
-
Contaminated Reagents: Buffers or other assay components may be contaminated with proteases. Use high-purity, sterile reagents and water. Consider filtering your buffers.
-
Autohydrolysis in Assay Buffer: The pH and composition of your assay buffer can influence the rate of substrate autohydrolysis. Prepare a "substrate only" control (substrate in assay buffer without enzyme) to quantify this background and subtract it from your measurements.
Q2: I am seeing activity in my negative control cell lysate. Does this mean my results are invalid?
A2: Not necessarily. Many cell types express endogenous proteases that can cleave this compound. This is a key consideration for non-specific cleavage. Cathepsins L and V, for instance, are known to hydrolyze this substrate.[2][3] To validate your results:
-
Use a Specific Inhibitor: Pre-incubate your lysate with a specific inhibitor for your target protease (e.g., CA-074 for cathepsin B) to confirm that the measured activity is indeed from your enzyme of interest.[2]
-
Run a Control with a Known Negative Cell Line: If possible, use a cell line known to have low or no expression of your target protease as a negative control.
Q3: Is this compound a specific substrate for Cathepsin B?
A3: While this compound is widely used as a substrate for cathepsin B, it is not entirely specific. Studies have shown that other cysteine proteases, particularly cathepsin L and cathepsin V, can also cleave this substrate.[2][3] Its specificity is also pH-dependent; it is more selective for cathepsin B at neutral pH compared to acidic pH.[4]
Q4: How can I minimize non-specific cleavage of this compound in my experiments?
A4: To enhance the specificity of your assay, consider the following:
-
Optimize pH: Cathepsin B exhibits optimal endopeptidase activity towards this compound at a neutral pH (around 6.2-7.2).[4] Other cathepsins like L and V are more active at acidic pH.[2] Running your assay at a neutral pH can favor cathepsin B activity.
-
Use Inhibitor Cocktails: If you are working with complex samples like cell lysates, consider using a cocktail of protease inhibitors to block the activity of unwanted proteases. Ensure the cocktail does not inhibit your target enzyme.
-
Enzyme Titration: Use the lowest concentration of your enzyme that gives a reliable signal to minimize the contribution of lower-affinity, non-specific proteases.
III. Data Presentation: Comparative Cleavage of this compound
The following tables summarize the known cleavage characteristics of this compound by various proteases.
Table 1: Specific Activity of Various Cysteine Cathepsins on this compound
| Protease | pH 4.6 Specific Activity (RFU/s/ng) | pH 7.2 Specific Activity (RFU/s/ng) | Reference |
| Cathepsin B | ~5 | ~15 | [2] |
| Cathepsin L | ~2 | Inactive | [2] |
| Cathepsin V | ~1 | Inactive | [2] |
| Cathepsin K | Inactive | Inactive | [2] |
| Cathepsin S | Inactive | Inactive | [2] |
Relative Fluorescence Units (RFU) are indicative and can vary based on experimental conditions.
Table 2: Kinetic Parameters for this compound Cleavage by Cathepsin B
| Parameter | Value (at pH 7.2) | Value (at pH 4.6) | Reference |
| Km | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results | |
| kcat/Km (M⁻¹s⁻¹) | Lower catalytic efficiency | Higher catalytic efficiency | [3] |
Note: While a direct Km value is cited as 0.39 mM at pH 6.0 in one source[5], more recent comparative studies indicate lower catalytic efficiency at neutral pH compared to acidic pH for other substrates, suggesting the overall efficiency with this compound is pH-dependent.
IV. Experimental Protocols
Protocol 1: General Assay for Purified Protease Activity
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your target protease. For cathepsin B, a common buffer is 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.8.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 20-100 µM). Prepare this solution fresh.
-
Enzyme Solution: Dilute the purified enzyme in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a black 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
-
Record the fluorescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (ΔRFU/min) from the linear portion of the kinetic curve.
-
Include a no-enzyme control to determine the rate of substrate autohydrolysis and subtract this from the enzyme-containing samples.
-
Protocol 2: Measuring Protease Activity in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail (optional, depending on the target).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to the wells of a black 96-well plate.
-
If using a specific inhibitor, pre-incubate the lysate with the inhibitor for the recommended time.
-
Initiate the reaction by adding the this compound working solution.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Controls:
-
No-lysate control: Assay buffer and substrate to measure autohydrolysis.
-
Inhibitor control: Lysate pre-incubated with a specific inhibitor of the target protease to confirm specificity.
-
Negative control lysate: Lysate from cells known not to express the target protease.
-
V. Mandatory Visualization
Diagram: Cathepsin B-Mediated Apoptosis Signaling Pathway
Caption: Role of Cathepsin B in the intrinsic apoptosis pathway and its detection.
References
- 1. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
How to improve the sensitivity of a Cathepsin B assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cathepsin B assays for improved sensitivity and reliable results.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Cathepsin B and why is its activity important to measure?
Cathepsin B is a lysosomal cysteine protease involved in various cellular processes, including protein degradation, apoptosis, and autophagy.[1][2] Its activity is crucial for maintaining cellular homeostasis. Dysregulation of Cathepsin B activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant target for drug development and a valuable biomarker.[1][3]
Assay Optimization
Q2: My Cathepsin B activity is lower than expected. What are the common causes and how can I improve it?
Low Cathepsin B activity can stem from several factors. Here are the key areas to troubleshoot:
-
Suboptimal pH: Cathepsin B activity is highly pH-dependent. The optimal pH can vary depending on the substrate being used.[4][5] For many substrates, the optimal pH is in the acidic range (pH 4.5-6.2).[5][6] Ensure your assay buffer is at the correct pH for your specific substrate.
-
Incorrect Buffer Composition: The assay buffer should contain a reducing agent, such as DTT (dithiothreitol), to maintain the active site cysteine in a reduced state.[4][7] The absence or insufficient concentration of a reducing agent can lead to a significant loss of activity.
-
Enzyme Inactivity: Ensure the recombinant Cathepsin B is properly activated. Many commercial enzymes require an activation step, which typically involves incubation in an acidic buffer with a reducing agent.[7] Also, check the storage conditions and age of the enzyme, as repeated freeze-thaw cycles or improper storage can lead to a loss of activity.
-
Substrate Issues: Verify the concentration and integrity of your substrate. If using a fluorogenic substrate, protect it from light to prevent photobleaching.[8] Consider trying a different substrate, as some offer higher sensitivity and specificity.[9]
Q3: How do I choose the right substrate for my Cathepsin B assay to maximize sensitivity?
The choice of substrate is critical for assay sensitivity. Fluorogenic substrates are generally more sensitive than colorimetric ones. Some commonly used and highly sensitive fluorogenic substrates for Cathepsin B include:
-
Z-Arg-Arg-AMC (Z-RR-AMC): A widely used and relatively specific substrate for Cathepsin B.[4][9]
-
Z-Phe-Arg-AMC (Z-FR-AMC): While also cleaved by other cathepsins like Cathepsin L, it can be useful for detecting general cathepsin activity.[9][10]
-
Ac-RR-AFC (Ac-Arg-Arg-AFC): This substrate utilizes the fluorophore AFC (amino-4-trifluoromethyl coumarin), which can offer enhanced sensitivity in some applications.[8]
For applications requiring high specificity, novel substrates have been developed to minimize cross-reactivity with other cysteine proteases.[9]
Q4: What is the optimal pH for a Cathepsin B assay?
The optimal pH for Cathepsin B activity is not fixed and can be influenced by the substrate. While its primary location, the lysosome, has an acidic environment (pH 4.5-5.0), Cathepsin B can also be active at neutral pH.[10][11] For instance, with the substrate Z-RR-AMC, the optimal pH is around 6.2, whereas with Z-FR-AMC, the peak activity is observed at a lower pH of 5.2.[5] It is crucial to determine the optimal pH for your specific experimental conditions and substrate.
Troubleshooting Guide
Problem: High Background Signal
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous substrate breakdown. If high, consider preparing the substrate fresh for each experiment and protecting it from light. |
| Contaminating Protease Activity | If using cell lysates or tissue homogenates, the sample may contain other proteases that can cleave the substrate. Include a control with a specific Cathepsin B inhibitor (e.g., CA-074) to determine the portion of the signal attributable to Cathepsin B.[12] |
| Autofluorescence of Samples | For cell-based assays, unstained cells should be used as a negative control to assess the intrinsic fluorescence of the cells at the excitation and emission wavelengths of the substrate. |
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Cathepsin B activity is temperature-dependent. Pre-incubate all reagents at the assay temperature (e.g., 37°C) before starting the reaction.[4] |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for samples. Fill the outer wells with buffer or water. |
Experimental Protocols
General Cathepsin B Activity Assay Protocol (Fluorometric)
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular enzyme source and substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic Peptide Substrate (e.g., Z-RR-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Dilute the Cathepsin B stock solution in Activation Buffer to a working concentration. Incubate at 37°C for 15-30 minutes to ensure full activation of the enzyme.[4]
-
Prepare Assay Plate: Add your samples (e.g., purified enzyme, cell lysates) to the wells of the 96-well plate. Include appropriate controls:
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in Assay Buffer to the desired final concentration. Protect from light.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each sample. Subtract the rate of the substrate control from all other readings. The activity can be expressed as relative fluorescence units per minute (RFU/min).
Quantitative Data Summary
Table 1: Optimal pH for Cathepsin B Activity with Different Substrates
| Substrate | Optimal pH | Reference(s) |
| Z-Arg-Arg-pNA | 5.6 | [6] |
| Z-RR-AMC | 6.2 | [4][5] |
| Z-ER-AMC | 6.2 | [4] |
| Z-VR-AMC | 5.0 | [4] |
| Z-Phe-Arg-AMC | 4.6 - 7.2 (robust activity) | [10] |
| Abz-GIVRAK(Dnp)-OH | 5.4 | [4] |
Table 2: Inhibitors for Cathepsin B
| Inhibitor | Type | IC50 | Reference(s) |
| E-64 | Irreversible, broad-spectrum cysteine protease inhibitor | - | [1] |
| CA-074 | Selective, irreversible inhibitor | 2.24 nM | [12] |
| CA-030 | Selective inhibitor | 2.28 nM | [12] |
Visualizations
Caption: A typical workflow for a fluorometric Cathepsin B activity assay.
Caption: A decision tree for troubleshooting low Cathepsin B assay sensitivity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. scbt.com [scbt.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hzdr.de [hzdr.de]
Technical Support Center: Fluorogenic Protease Assays
Welcome to the technical support center for fluorogenic protease assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your fluorogenic protease assays.
Issue 1: My fluorescence signal is decreasing over time, or is lower than expected.
This is a common issue that can be attributed to several factors, including photobleaching, the inner filter effect, or substrate inhibition.
Possible Cause 1: Photobleaching
Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescence upon exposure to light.[1][2]
-
Solution:
-
Minimize Light Exposure: Reduce the sample's exposure to the excitation light source.[1] Use the lowest possible excitation intensity that still provides a detectable signal.
-
Use Photostable Dyes: Select fluorophores that are known to be more resistant to photobleaching.[1]
-
Incorporate Antifade Reagents: If your experimental setup allows, use commercially available antifade reagents in your assay buffer.
-
Create a Photobleach Curve: To quantify the effect of photobleaching, you can create a curve to normalize the fluorescence intensity data.[1]
-
Possible Cause 2: Inner Filter Effect (IFE)
At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[3] This effect becomes significant when the sum of the absorbances at the excitation and emission wavelengths exceeds 0.08.[3]
-
Solution:
-
Optimize Substrate Concentration: Determine the optimal substrate concentration that is below the threshold for the inner filter effect. This is often below 20 µM for FRET peptide substrates.[3][4]
-
Use a Shorter Pathlength: A smaller cuvette or lower reaction volume in a microplate can reduce the pathlength and minimize IFE.[3]
-
Correct for IFE: Mathematical models can be used to correct for the inner filter effect during data analysis to obtain more accurate kinetic parameters.[3][4]
-
Possible Cause 3: Substrate Inhibition
At very high concentrations, some substrates can inhibit the activity of the protease, leading to a decrease in the reaction rate and, consequently, the fluorescence signal.[4]
-
Solution:
-
Perform a Substrate Titration: Determine the optimal substrate concentration by testing a range of concentrations and identifying the point at which the reaction velocity is maximal before it starts to decrease.
-
Troubleshooting Workflow for Decreasing Fluorescence Signal
Caption: A logical workflow for diagnosing and resolving issues of decreasing fluorescence.
Issue 2: My assay has high background fluorescence.
High background fluorescence can mask the signal from the protease activity, reducing the assay's sensitivity and dynamic range.
Possible Cause 1: Autofluorescent Compounds
Test compounds, buffers, or contaminants in the sample can be inherently fluorescent at the excitation and emission wavelengths of the assay.[5]
-
Solution:
-
Screen for Compound Autofluorescence: Before performing the full assay, measure the fluorescence of your test compounds in the assay buffer without the enzyme or substrate.[5]
-
Buffer Blank Subtraction: Always include a buffer blank (all components except the enzyme) and subtract its fluorescence value from all other readings.
-
Use Red-Shifted Fluorophores: Fluorophores that are excited and emit at longer wavelengths are generally less susceptible to interference from autofluorescent compounds.[4]
-
Possible Cause 2: Substrate Impurity or Degradation
The fluorogenic substrate may contain impurities or may have degraded over time, leading to a high initial fluorescence signal.
-
Solution:
-
Use High-Purity Substrates: Ensure you are using a high-quality, purified substrate.
-
Proper Substrate Storage: Store fluorogenic substrates protected from light and at the recommended temperature (typically -20°C or lower) to prevent degradation.[6]
-
Possible Cause 3: Non-Specific Substrate Cleavage
Other proteases present as contaminants in your enzyme preparation or sample (e.g., cell lysates) can cleave the substrate, leading to a high background signal.[6]
-
Solution:
-
Use a Highly Purified Enzyme: Ensure the purity of your protease preparation.
-
Incorporate Protease Inhibitor Cocktails: When working with complex samples like cell lysates, use a protease inhibitor cocktail that does not inhibit your protease of interest.
-
Use a Specific Substrate: If possible, use a substrate that is highly specific for your target protease.
-
Quantitative Data Summary for Troubleshooting
| Parameter | Common Pitfall | Recommended Value/Action |
| Inner Filter Effect | Substrate concentration is too high. | Keep Aex + Aem < 0.08.[3] For many FRET substrates, this is < 20 µM.[3] |
| Compound Interference | Autofluorescent compounds. | Screen compounds for fluorescence before assaying. |
| Enzyme Concentration | Too high or too low. | Titrate enzyme to find the optimal concentration for a linear reaction rate.[7][8] |
| Substrate Concentration | Substrate inhibition. | Perform a substrate titration to determine the optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorogenic substrate for my assay?
A1: The choice of substrate depends on the specific protease you are studying. Ideally, you should use a substrate that is specifically cleaved by your protease of interest. Many commercially available substrates are designed for specific protease families (e.g., caspases, MMPs, serine proteases).[9] For novel proteases, substrate library screening may be necessary to determine the optimal cleavage sequence.[10]
Q2: What is the difference between a continuously quenched and a FRET-based assay?
A2: In a continuously quenched assay, a single fluorophore is attached to the peptide substrate, and its fluorescence is quenched by a nearby quenching molecule.[5] Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[6] In a FRET (Förster Resonance Energy Transfer) assay, a donor and an acceptor fluorophore are attached to the substrate.[11] When the substrate is intact, excitation of the donor leads to energy transfer to the acceptor, which then emits light.[12] Cleavage of the substrate separates the donor and acceptor, leading to a decrease in the acceptor's emission and an increase in the donor's emission.[11][12]
FRET-Based Assay Principle
Caption: The principle of a FRET-based protease assay.
Q3: How can I be sure that my test compound is a true inhibitor and not just interfering with the assay?
A3: It is crucial to perform counter-screens to eliminate false positives.[5]
-
Test for Autofluorescence: As mentioned earlier, check if the compound is fluorescent on its own.
-
Test for Quenching: Add the compound to a solution of the cleaved, fluorescent product to see if it quenches the fluorescence.[5]
-
Use an Orthogonal Assay: Confirm the inhibition using a different assay format, such as a colorimetric assay or mass spectrometry, that relies on a different detection principle.
Q4: What is the optimal enzyme concentration for my assay?
A4: The optimal enzyme concentration is one that results in a linear reaction rate for the desired duration of the assay.[8] If the enzyme concentration is too high, the substrate will be consumed too quickly, and the reaction will not be linear. If it is too low, the signal may be difficult to distinguish from the background. It is recommended to perform an enzyme titration to determine the ideal concentration for your specific experimental conditions.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
-
Prepare a series of enzyme dilutions in your assay buffer. A 2-fold serial dilution is a good starting point.
-
Prepare a master mix containing the fluorogenic substrate at a concentration below the Km and below the concentration that causes the inner filter effect.
-
Add the substrate master mix to the wells of a black microplate.
-
Initiate the reaction by adding the different enzyme dilutions to the wells. Include a no-enzyme control.
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction velocity (V0) for each concentration by calculating the slope of the linear portion of the curve.
-
Plot V0 versus enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.
Protocol 2: Screening for Compound Autofluorescence
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
Add the compound dilutions to the wells of a black microplate.
-
Include a buffer-only control.
-
Measure the fluorescence at the excitation and emission wavelengths used in your protease assay.
-
Compare the fluorescence of the compound-containing wells to the buffer-only control. A significant increase in fluorescence indicates that the compound is autofluorescent and may interfere with the assay.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. biotium.com [biotium.com]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 12. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Z-Arg-Arg-AMC stability and storage conditions.
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Z-Arg-Arg-AMC, a fluorogenic substrate for Cathepsin B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is sensitive to moisture. It should be stored in a tightly sealed container, away from moisture. For long-term stability, specific temperatures are recommended.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2][3][4]
Q3: What is the expected shelf-life for this compound?
A3: The shelf-life depends on the form (powder vs. solution) and storage temperature. The following table summarizes the stability data provided by manufacturers.
Q4: What is the best solvent for dissolving this compound?
A4: this compound is soluble in DMSO.[3] For optimal results, it is recommended to use fresh, anhydrous (hygroscopic) DMSO, as absorbed water can significantly impact solubility.[1]
Q5: I am having difficulty dissolving the this compound powder. What should I do?
A5: If you encounter solubility issues, gentle warming of the solution to 37°C or sonication in an ultrasonic bath for a short period can help facilitate dissolution.[3] Ensure you are using high-quality, newly opened DMSO.[1]
Q6: How should I prepare the final working solution for my experiment?
A6: It is recommended to prepare the final working solution fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer.[1][2] For cellular assays, a common buffer is a PIPES-based buffer (PAB).[3] The working solution should be protected from light.[5]
Q7: Is the enzymatic cleavage of this compound dependent on pH?
A7: Yes, the cleavage of this compound by Cathepsin B is pH-dependent. The substrate is readily cleaved at a neutral pH but shows significantly reduced or minimal activity in acidic conditions (e.g., pH 4.6).[3][6][7] This is a critical factor to consider when designing your assay buffer.
Q8: Is this compound specific only to Cathepsin B?
A8: While commonly used as a Cathepsin B substrate, this compound is not entirely specific. Studies have shown it can also be cleaved by other cysteine proteases, such as Cathepsin L and Cathepsin V.[7][8]
Q9: What are the correct excitation and emission wavelengths for detecting the fluorescent signal?
A9: Upon cleavage by an active enzyme, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. AMC has an excitation maximum in the range of 360-380 nm and an emission maximum between 440-460 nm.[3][9][10]
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Recommendations |
|---|---|---|---|
| Powder | -20°C | 1 year[1] | Store sealed, away from moisture.[1] |
| -80°C | 2 years[1] | Store sealed, away from moisture.[1] | |
| Stock Solution | -20°C | 1 month[1][2][3] | Aliquot to avoid freeze-thaw cycles.[1][2][3] |
| | -80°C | 6 months[1][2][3] | Aliquot to avoid freeze-thaw cycles.[1][2][3] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
|---|
| DMSO | 100 mg/mL (151.94 mM)[1] | Use of fresh, anhydrous DMSO is recommended.[1] Ultrasonic agitation may be needed.[1] |
Troubleshooting Guide
Problem: No or low fluorescent signal in my assay.
This is a common issue that can arise from several factors. The following flowchart can help diagnose the potential cause.
Problem: High background fluorescence.
-
Cause: Potential autohydrolysis of the substrate or contamination in the buffer or reagents.
-
Solution: Always include a "no-enzyme" control well containing only the substrate and assay buffer. If this well shows high fluorescence, prepare fresh buffer and/or use a new aliquot of the substrate.
Problem: Poor reproducibility between experiments.
-
Cause: Inconsistent results can stem from repeated freeze-thaw cycles of the stock solution, leading to gradual degradation.[1][3]
-
Solution: Prepare single-use aliquots of the stock solution immediately after dissolving the powder to ensure consistent substrate quality for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution in DMSO.
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a suitable container.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound hydrochloride with MW 658.15, add ~152 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication or warm the solution at 37°C.[3]
-
Once fully dissolved, immediately dispense the stock solution into small, single-use aliquots.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: General Fluorometric Assay for Cathepsin B Activity
This protocol provides a general workflow for measuring Cathepsin B activity using this compound.
Methodology:
-
Prepare Assay Buffer: Prepare an assay buffer with a neutral pH (e.g., 7.4). Cysteine proteases like Cathepsin B often require a reducing agent for full activity, so consider adding Dithiothreitol (DTT) to the buffer.
-
Plate Setup: Add your enzyme samples (e.g., purified enzyme, cell lysates) to the wells of a black, opaque 96-well plate suitable for fluorescence measurements. Include appropriate controls (no-enzyme, inhibitor control).
-
Prepare Working Solution: On the day of the assay, thaw a single aliquot of the this compound stock solution. Dilute it to the final desired concentration (e.g., 5-100 µM) in the pre-warmed assay buffer.[3] Protect this solution from light.
-
Initiate Reaction: Add the substrate working solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3] The rate of increase in fluorescence is proportional to the enzyme activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting Low Signal with Z-Arg-Arg-AMC Substrate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing low signal issues when using the Z-Arg-Arg-AMC substrate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no fluorescent signal in my assay with this compound?
A low signal can stem from several factors, ranging from suboptimal assay conditions to the inherent properties of the substrate and the target enzyme. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Substrate Suitability and Specificity: this compound is a substrate for cathepsin B and some other cysteine proteases. However, its cleavage efficiency can be low, especially under certain pH conditions.[1][2]
-
Enzyme Activity: The enzyme may be inactive or present at a very low concentration.
-
Assay Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme activity.
-
Substrate Integrity: Improper storage or handling can lead to substrate degradation.
-
Instrument Settings: Incorrect excitation and emission wavelengths or gain settings on the fluorometer will result in poor signal detection.
Q2: How does pH affect the performance of this compound?
The cleavage of this compound by cathepsin B is highly pH-dependent. It displays optimal activity at a more neutral pH (around 6.0-7.2) and has minimal activity in acidic conditions (e.g., pH 4.6).[1][3] If your experimental design requires an acidic pH, this substrate may not be the ideal choice, and a low signal is expected. For acidic environments, alternative substrates should be considered.
Q3: My enzyme is active, but the signal with this compound is still weak. What are my options?
If you have confirmed your enzyme is active and the assay conditions are optimal, the low signal may be due to the low catalytic efficiency of your enzyme for this compound.[1][2] Consider the following:
-
Increase Enzyme Concentration: A higher concentration of the enzyme may be needed to generate a detectable signal.
-
Increase Substrate Concentration: Ensure the substrate concentration is not limiting the reaction rate. However, be mindful of potential substrate inhibition at very high concentrations.
-
Consider Alternative Substrates: Other substrates may be more efficiently cleaved by your enzyme. For cathepsin B, Z-Phe-Arg-AMC is a common alternative, though it is less specific.[1][4] For higher specificity and activity across a broader pH range, Z-Nle-Lys-Arg-AMC is a superior option.[1][3][5]
Q4: How can I be sure my this compound substrate is not degraded?
Proper storage and handling are crucial for maintaining the integrity of the substrate.
-
Storage: Store the substrate according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquoting the stock solution upon initial preparation is highly recommended.[7]
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare the stock solution to prevent hydrolysis.
Data Presentation: Substrate Kinetic Parameters
The choice of substrate can significantly impact the signal intensity due to differences in how efficiently the enzyme binds and cleaves it. The following table summarizes the kinetic parameters for cathepsin B with this compound and two common alternative substrates at both acidic and neutral pH. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 4.6 | 130 ± 20 | 0.03 ± 0.002 | 230 |
| 7.2 | 80 ± 10 | 0.15 ± 0.01 | 1875 | |
| Z-Phe-Arg-AMC | 4.6 | 15 ± 1 | 1.0 ± 0.04 | 66667 |
| 7.2 | 20 ± 2 | 1.5 ± 0.05 | 75000 | |
| Z-Nle-Lys-Arg-AMC | 4.6 | 25 ± 3 | 1.2 ± 0.05 | 48000 |
| 7.2 | 30 ± 4 | 2.0 ± 0.1 | 66667 |
Data adapted from Yoon et al., Biochemistry, 2023.[1][2][8]
Experimental Protocols
Standard Protocol for Cathepsin B Activity Assay using this compound
This protocol provides a general framework. Optimization may be required for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of your enzyme. For cathepsin B activity at a neutral pH, a common buffer is 40 mM Tris-HCl, pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[1] For activity at a more acidic pH (around 6.0), a phosphate buffer can be used.
-
Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.[7] Store in aliquots at -20°C or -80°C.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 40 µM).[1]
-
Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer. The final concentration will need to be optimized.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a black, flat-bottom 96-well plate.
-
To initiate the reaction, add the working substrate solution to each well.
-
Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.[7][9]
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
If quantifying enzyme activity, a standard curve using free AMC should be generated to convert RFU values to moles of product formed.
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting low signal and the context of cathepsin B activity.
Caption: A step-by-step workflow for troubleshooting low signal in this compound assays.
Caption: The activation of cathepsin B and subsequent cleavage of the this compound substrate.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
Validation & Comparative
A Head-to-Head Battle of Fluorogenic Substrates: Z-Arg-Arg-AMC vs. Z-Phe-Arg-AMC for Cathepsin B Specificity
For researchers, scientists, and drug development professionals investigating the activity of Cathepsin B, the choice of a suitable fluorogenic substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two commonly used substrates, Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, to inform the selection process for specific and sensitive Cathepsin B detection.
Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, apoptosis, and cancer metastasis. Its activity is often measured using fluorogenic substrates that release a fluorescent molecule upon cleavage. While both this compound (Z-RR-AMC) and Z-Phe-Arg-AMC (Z-FR-AMC) are widely employed for this purpose, their specificity for Cathepsin B over other related proteases is a critical consideration. Recent studies have highlighted that neither substrate is entirely specific for Cathepsin B, as they can also be cleaved by other cysteine cathepsins such as L, K, S, and V[1][2][3][4][5][6].
This guide delves into the experimental data to provide a clear comparison of their performance, equipping researchers with the knowledge to select the appropriate tool for their specific experimental needs.
Quantitative Comparison of Substrate Performance
The catalytic efficiency (kcat/Km) is a key parameter for comparing the effectiveness of an enzyme in converting a substrate to a product. The following table summarizes the kinetic parameters for the cleavage of this compound and Z-Phe-Arg-AMC by human Cathepsin B at both acidic (pH 4.6) and neutral (pH 7.2) conditions, reflecting the environments of the lysosome and cytosol, respectively.
| Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | 4.6 | 1,800 | [1][2] |
| 7.2 | 11,000 | [1][2] | |
| Z-Phe-Arg-AMC | 4.6 | 130,000 | [1][2] |
| 7.2 | 34,000 | [1][2] |
Table 1: Kinetic parameters for the cleavage of this compound and Z-Phe-Arg-AMC by human Cathepsin B.
The data reveals that Z-Phe-Arg-AMC exhibits a significantly higher catalytic efficiency for Cathepsin B at the acidic pH of 4.6, suggesting it is a more sensitive substrate in conditions mimicking the lysosome. Conversely, this compound demonstrates higher catalytic efficiency at the neutral pH of 7.2.
However, the utility of these substrates is not solely determined by their interaction with Cathepsin B. A crucial aspect of their performance is their specificity. Research indicates that both substrates are susceptible to cleavage by other cysteine cathepsins, which can lead to an overestimation of Cathepsin B activity in complex biological samples[1][2][3][4][5][6].
| Substrate | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |
| This compound | Cleaved | Not Cleaved | Not Cleaved | Cleaved |
| Z-Phe-Arg-AMC | Cleaved (higher activity than Cathepsin B) | Cleaved | Not Cleaved | Cleaved |
Table 2: Cross-reactivity of this compound and Z-Phe-Arg-AMC with other cysteine cathepsins. [1][2]
As shown in Table 2, Z-Phe-Arg-AMC is readily cleaved by Cathepsin L, often with greater efficiency than by Cathepsin B, making it a non-specific substrate in samples containing both enzymes. This compound also shows cross-reactivity with Cathepsin L and Cathepsin V[2]. This lack of specificity underscores the importance of using appropriate controls and considering the expression profile of other cathepsins in the experimental system.
Experimental Protocols
To ensure the reproducibility of findings, the following is a detailed methodology for a Cathepsin B activity assay using fluorogenic substrates.
Materials:
-
Recombinant human Cathepsin B
-
This compound or Z-Phe-Arg-AMC substrate
-
Assay Buffer: 40 mM citrate phosphate buffer (pH 4.6) or Tris-HCl (pH 7.2), 1 mM EDTA, 100 mM NaCl, 5 mM DTT
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay buffer and equilibrate all reagents to room temperature (25 °C).
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).
-
Dilute the Cathepsin B enzyme to the desired concentration (e.g., 0.04 ng/μL) in the assay buffer.
-
Prepare serial dilutions of the substrate in the assay buffer to determine kinetic parameters. A typical concentration range is 5.9 μM to 225 μM[1][2].
-
Add the enzyme solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to the wells. The final reaction volume is typically 100-200 μL.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Record the fluorescence intensity (in Relative Fluorescence Units, RFU) over a period of 30 minutes at regular intervals.
-
To quantify the amount of released AMC, generate a standard curve using known concentrations of free 7-amino-4-methylcoumarin (AMC).
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism)[1][2]. The kcat value can then be calculated from Vmax if the enzyme concentration is known.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the enzymatic reaction and the experimental procedure.
Caption: Enzymatic reaction of Cathepsin B with a fluorogenic substrate.
Caption: A streamlined workflow for a Cathepsin B fluorometric assay.
Conclusion
For researchers requiring high specificity for Cathepsin B, it is advisable to consider alternative, more specific substrates or to employ highly specific inhibitors in control experiments to dissect the contribution of Cathepsin B from that of other proteases. The data and protocols presented in this guide should serve as a valuable resource for making informed decisions in the design and execution of Cathepsin B activity assays.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Measuring Cathepsin B Activity
For Researchers, Scientists, and Drug Development Professionals
Cathepsin B, a lysosomal cysteine protease, is a key player in intracellular proteolysis and has been implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. Accurate measurement of its enzymatic activity is crucial for both basic research and the development of therapeutic inhibitors. While traditional substrates have been widely used, a range of alternative substrates offering improved sensitivity, specificity, and applicability in different experimental settings are now available. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their needs.
Performance Comparison of Cathepsin B Substrates
The selection of an appropriate substrate is critical for the reliable quantification of Cathepsin B activity. The following table summarizes the key performance characteristics of several common and alternative substrates.
| Substrate | Type | Reporter Group | Excitation (nm) | Emission (nm) | Key Features |
| Z-Arg-Arg-AMC | Fluorogenic | AMC | 360-380 | 440-460 | Widely used, good sensitivity.[1] |
| Z-Phe-Arg-AMC | Fluorogenic | AMC | 360 | 460 | Broad-spectrum cysteine protease substrate, less specific for Cathepsin B.[2][3] |
| Z-Nle-Lys-Arg-AMC | Fluorogenic | AMC | 360 | 460 | High specificity and activity over a broad pH range.[2][3] |
| Magic Red™ (MR-(RR)2) | Fluorogenic | Cresyl Violet | 550-590 | 628 | Cell-permeant, suitable for live-cell imaging.[4][5] |
| Z-Arg-Arg-pNA | Colorimetric | pNA | - | 405 (absorbance) | Suitable for spectrophotometric assays.[6][7] |
| Activity-Based Probes (ABPs) | Covalent | Various (e.g., Cy5, ICG) | Variable | Variable | Covalently label active enzyme, suitable for in vivo imaging and proteomics.[8][9] |
Kinetic Parameters of Cathepsin B Substrates
The catalytic efficiency (kcat/Km) is a critical parameter for comparing the efficacy of different substrates. Higher values indicate a more efficient substrate.
| Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| This compound | 390 | - | 6.0 | |
| Z-Nle-Lys-Arg-AMC | - | High | 4.6 & 7.2 | [2][3] |
| Z-Phe-Arg-AMC | - | Moderate | 4.6 & 7.2 | [2][3] |
| DBDY-(Gly-INH)2 | 2.88 | 3.87 x 10³ | - |
Note: Direct comparative values for all substrates under identical conditions are not always available in the literature. The provided data is based on available research.
Experimental Protocols
Fluorogenic Assay using this compound
This protocol is adapted from a standard procedure for measuring Cathepsin B activity using the fluorogenic substrate Z-Arg-Arg-7-amido-4-methylcoumarin (this compound).[10]
Materials:
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0.
-
Activation Solution: 8.0 mM L-Cysteine HCl in Assay Buffer (prepare fresh).
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Working Substrate Solution: Dilute Substrate Stock Solution to 0.02 mM in Assay Buffer containing 0.1% Brij 35.
-
Purified Cathepsin B or cell/tissue lysate.
-
Fluorometer (Excitation: 348 nm, Emission: 440 nm).
Procedure:
-
Prepare the reaction mixture by combining the Assay Buffer and Activation Solution.
-
Add the enzyme sample (purified Cathepsin B or lysate) to the reaction mixture and incubate for 5 minutes at 40°C to activate the enzyme.
-
Initiate the reaction by adding the Working Substrate Solution.
-
Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 10-30 minutes) using a fluorometer.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time plot.
Live-Cell Imaging using Magic Red™ (MR-(RR)2)
This protocol provides a general guideline for using the cell-permeant Magic Red™ substrate for intracellular Cathepsin B activity measurement.[4][11][12]
Materials:
-
Magic Red™ Cathepsin B Substrate (MR-(RR)2).
-
DMSO.
-
Cell culture medium.
-
Cultured cells.
-
Fluorescence microscope or plate reader (Excitation: ~592 nm, Emission: ~628 nm).
Procedure:
-
Reconstitute the lyophilized Magic Red™ substrate in DMSO to create a stock solution.
-
Dilute the stock solution in cell culture medium to the desired working concentration (typically 1:10).[4]
-
Add the Magic Red™ working solution directly to the cultured cells.
-
Incubate the cells for a recommended period (e.g., 15-60 minutes) at 37°C, protected from light.[4]
-
If desired, co-stain with nuclear stains like Hoechst or DAPI.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader. The intensity of the red fluorescence is proportional to the Cathepsin B activity.
Colorimetric Assay using Z-Arg-Arg-pNA
This protocol describes a colorimetric assay for Cathepsin B activity using Z-Arg-Arg-p-nitroanilide (Z-Arg-Arg-pNA) as a substrate.[6][7]
Materials:
-
Assay Buffer (e.g., phosphate or citrate buffer, pH 6.0).
-
Activation Solution (containing a reducing agent like DTT or L-Cysteine).
-
Substrate Stock Solution: Z-Arg-Arg-pNA in a suitable solvent (e.g., DMSO).
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer.
-
Purified Cathepsin B or cell/tissue lysate.
-
Spectrophotometer or microplate reader (absorbance at 405 nm).
Procedure:
-
Pre-incubate the enzyme sample with the Activation Solution in the Assay Buffer.
-
Initiate the reaction by adding the Working Substrate Solution.
-
Monitor the increase in absorbance at 405 nm over time. The release of p-nitroaniline results in a yellow color.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
Activity-Based Probe (ABP) Labeling
This protocol outlines a general procedure for labeling active Cathepsin B using a fluorescent activity-based probe.[8]
Materials:
-
Fluorescent Activity-Based Probe (e.g., VGT-309, GB123).
-
Cell or tissue lysate.
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Incubate the cell or tissue lysate with the fluorescent ABP for a specified time (e.g., 30-90 minutes) at 37°C.
-
To confirm specificity, a parallel sample can be pre-incubated with a pan-cathepsin inhibitor (e.g., JPM-OEt, E-64) before adding the ABP.[8]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled Cathepsin B by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
Visualizing Cathepsin B Pathways and Workflows
Cathepsin B Synthesis and Activation Pathway
Cathepsin B is synthesized as an inactive preproenzyme and undergoes a series of processing steps to become a mature, active protease within the lysosome.
Caption: Cathepsin B maturation and extracellular activity.
Experimental Workflow for Cathepsin B Activity Measurement
The following diagram illustrates a typical workflow for measuring Cathepsin B activity using a fluorogenic substrate.
Caption: General workflow for Cathepsin B activity assay.
References
- 1. This compound (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Cathepsin B Assay Kit (Magic Red) (ab270772) | Abcam [abcam.com]
- 6. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B Detection with Magic Red Cathepsin B Staining [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorogenic Protease Substrates: Z-Arg-Arg-AMC and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and disease progression, proteases play a pivotal role. The ability to accurately measure the activity of these enzymes is crucial for both basic research and the development of novel therapeutics. Fluorogenic substrates are indispensable tools for this purpose, offering high sensitivity and real-time monitoring of protease activity. Among these, Z-Arg-Arg-AMC has been a widely used substrate, particularly for trypsin-like serine proteases and cathepsin B. This guide provides a comprehensive comparison of this compound with other commercially available fluorogenic substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Overview of Fluorogenic Protease Substrates
Fluorogenic substrates are typically small peptides that are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of the reporter is quenched. Upon cleavage of the peptide bond by a specific protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
This compound: A Substrate for Trypsin-like Proteases and Cathepsin B
This compound is a dipeptide substrate that is recognized and cleaved by proteases that exhibit a preference for arginine residues at the P1 and P2 positions of the cleavage site. This makes it a suitable substrate for a range of trypsin-like serine proteases and the lysosomal cysteine protease, Cathepsin B.[1][2]
Key Features of this compound:
-
Target Proteases: Primarily Cathepsin B and trypsin-like serine proteases.[1][2]
-
Fluorophore: 7-amino-4-methylcoumarin (AMC) with excitation/emission maxima around 340-360 nm/440-460 nm.[3]
-
Application: Widely used in in vitro enzyme activity assays.
However, a notable limitation of this compound is its lack of absolute specificity. Studies have shown that it can also be cleaved by other cathepsins, such as cathepsin L and V, which can lead to ambiguous results in complex biological samples.[4][5] Furthermore, its cleavage by Cathepsin B is pH-dependent, showing higher activity at neutral pH compared to the acidic environment of the lysosome where Cathepsin B is predominantly active.[6][7]
Comparative Analysis of Fluorogenic Substrates
To provide a clear comparison, the following tables summarize the key performance indicators of this compound and several alternative fluorogenic substrates for Cathepsin B, Caspases, and Granzyme B.
Cathepsin B Substrates
Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.
| Substrate | Peptide Sequence | Fluorophore | Target Specificity | Key Advantages | Key Disadvantages |
| This compound | Z-Arg-Arg | AMC | Cathepsin B, Trypsin-like proteases | Commercially available, widely cited | Lack of specificity, pH-dependent activity |
| Z-Phe-Arg-AMC | Z-Phe-Arg | AMC | Cathepsins B and L | Broad cathepsin substrate | Not specific for Cathepsin B |
| Z-Nle-Lys-Arg-AMC | Z-Nle-Lys-Arg | AMC | Highly specific for Cathepsin B | High specificity and catalytic efficiency over a broad pH range | Newer substrate, less cited |
Quantitative Comparison of Cathepsin B Substrates:
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| This compound | Human Cathepsin B | 390 | - | - | 6.0 |
| This compound | Human Cathepsin B | 205 (pH 7.2) | 1.1 | 5,366 | Neutral |
| This compound | Human Cathepsin B | 211 (pH 4.6) | 0.2 | 948 | Acidic |
| Z-Phe-Arg-AMC | Human Cathepsin B | 200 (pH 7.2) | 10.4 | 52,000 | Neutral |
| Z-Phe-Arg-AMC | Human Cathepsin B | 21 (pH 4.6) | 1.9 | 90,476 | Acidic |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 105 (pH 7.2) | 6.4 | 60,952 | Neutral |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 98 (pH 4.6) | 0.9 | 9,184 | Acidic |
Note: Kinetic parameters can vary depending on assay conditions. Data presented here is compiled from various sources for comparative purposes.[8][9][10]
Caspase Substrates
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death).
| Substrate | Peptide Sequence | Fluorophore | Target Caspase(s) | Key Advantages |
| Z-DEVD-AFC | Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe) | AFC | Caspase-3, -7 | High sensitivity, blue to green fluorescence shift upon cleavage |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp | AMC | Caspase-3, -7 | Well-established substrate |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp | AFC | Caspase-8, Granzyme B | Substrate for initiator caspase-8 |
Quantitative Comparison of Caspase-3 Substrates:
| Substrate | Enzyme | Km (μM) |
| Ac-DEVD-AMC | Caspase-3 | 9.7[11] |
| Z-DEVD-AFC | Caspase-3 | - |
Note: Comprehensive kinetic data for all caspase substrates is not always readily available in a standardized format.
Granzyme B Substrates
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, which induces apoptosis in target cells.
| Substrate | Peptide Sequence | Fluorophore | Target Specificity | Key Advantages |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp | AFC | Granzyme B, Caspase-8 | Commercially available |
| Z-AAD-AMC | Z-Ala-Ala-Asp | AMC | Granzyme B | Specific sequence for Granzyme B |
| FRET-based substrates | e.g., Edans/Dabcyl pair | FRET pair | Granzyme B | High signal-to-background ratio |
Experimental Protocols
General Protocol for Protease Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring protease activity. Specific conditions such as buffer composition, pH, and substrate concentration should be optimized for each enzyme and substrate pair.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate (e.g., this compound)
-
Assay buffer (e.g., for Cathepsin B: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare the appropriate assay buffer and equilibrate to the desired temperature (e.g., 37°C).
-
Dilute the purified protease in the assay buffer to the desired concentration.
-
-
Set up the Assay:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (add 25 µL of assay buffer instead).
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 2X final concentration).
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Molecular Landscape
To better understand the context in which these substrates are used, the following diagrams illustrate a general experimental workflow and the signaling pathways of key target proteases.
Conclusion
The selection of an appropriate fluorogenic substrate is critical for obtaining accurate and reliable data in protease activity assays. While this compound has been a valuable tool, researchers should be aware of its limitations, particularly regarding specificity and pH sensitivity. For studies requiring high specificity for Cathepsin B, newer substrates like Z-Nle-Lys-Arg-AMC offer a superior alternative. Similarly, a wide range of specific substrates are available for other protease families like caspases and granzymes. By carefully considering the target protease, experimental conditions, and the data presented in this guide, researchers can make an informed decision to advance their research with confidence.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Granzyme B - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Cathepsin B Activity: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and specificity of enzyme activity measurements is paramount. This guide provides a comprehensive comparison of orthogonal methods for the validation of Cathepsin B (CatB) activity, a key cysteine protease implicated in various physiological and pathological processes including cancer progression and neurodegenerative diseases.[1][2][3][4] By employing distinct analytical principles, these methods collectively provide a higher degree of confidence in experimental findings.
Cathepsin B's role in disease has made it a significant target for therapeutic intervention.[2][4] However, robust and reliable measurement of its enzymatic activity is challenging due to potential cross-reactivity with other proteases and the complex cellular environments in which it functions.[5][6][7] An orthogonal approach, utilizing multiple, distinct methodologies, is therefore essential for rigorous validation.
Core Validation Approach: Fluorometric Activity Assay
The primary method for quantifying Cathepsin B activity is the fluorometric assay. This technique relies on a synthetic peptide substrate conjugated to a fluorophore, which is quenched in its intact state. Upon cleavage by active Cathepsin B, the fluorophore is released, generating a fluorescent signal directly proportional to the enzyme's activity.[8][9]
Key Characteristics:
-
High Sensitivity: Fluorometric detection allows for the measurement of low levels of enzyme activity.[9]
-
High Throughput: The assay is readily adaptable to a 96-well plate format, facilitating the screening of multiple samples or potential inhibitors.[10]
-
Substrate Specificity: While substrates like Z-Arg-Arg-AMC (Z-RR-AMC) and Ac-Arg-Arg-AFC (Ac-RR-AFC) are widely used for Cathepsin B, it's important to note that they can also be cleaved by other cysteine cathepsins.[1][5][6][8] More specific substrates, such as Z-Nle-Lys-Arg-AMC, have been developed to address this.[7][11]
Below is a diagram illustrating the general workflow of a fluorometric Cathepsin B activity assay.
Caption: Workflow for a typical fluorometric Cathepsin B activity assay.
Orthogonal Validation Methods
To substantiate the findings from the primary fluorometric assay, at least one of the following orthogonal methods should be employed. These methods validate the results by measuring different, yet related, parameters.
Immunoblotting (Western Blot)
Western blotting provides a semi-quantitative measure of the total amount of Cathepsin B protein (both active and inactive forms) in a sample. By correlating the protein expression level with the measured enzymatic activity, researchers can confirm that the observed activity is attributable to the presence of the enzyme. A strong positive correlation enhances confidence that Cathepsin B is the source of the measured activity.[1]
Specific Inhibitor Analysis
The use of a highly specific Cathepsin B inhibitor, such as CA-074Me, is a powerful tool for validation.[4][12] By pre-incubating the sample with the inhibitor and observing a dose-dependent reduction in the fluorescent signal, one can specifically attribute the activity to Cathepsin B. A significant decrease in activity in the presence of the inhibitor strongly suggests that Cathepsin B is the primary enzyme responsible for substrate cleavage.
Activity-Based Probes (ABPs)
Activity-based probes are small molecules that covalently bind to the active site of a specific enzyme or enzyme family. For Cathepsin B, these probes can be tagged with a reporter molecule (e.g., a fluorophore or biotin). After incubation with a sample, the active Cathepsin B becomes labeled. This complex can then be visualized by in-gel fluorescence scanning or detected by streptavidin blotting (if biotinylated), confirming the presence of active enzyme.
The diagram below illustrates the principle of orthogonal validation.
Caption: The principle of using orthogonal methods to validate Cathepsin B activity.
Comparison of Validation Methods
The following table summarizes the key aspects of the primary fluorometric assay and the orthogonal validation methods.
| Method | Principle | Parameter Measured | Advantages | Limitations |
| Fluorometric Assay | Enzymatic cleavage of a fluorogenic substrate.[9] | Enzyme activity (rate of substrate turnover). | High sensitivity, high-throughput, quantitative.[9] | Potential for substrate cross-reactivity with other proteases.[5][6] |
| Immunoblotting | Antibody-based detection of the protein. | Total protein abundance (active and inactive forms). | Widely available, provides protein size confirmation. | Not a direct measure of activity, semi-quantitative. |
| Specific Inhibitor | Blocking of the enzyme's active site.[4] | Specificity of the measured activity. | High specificity, directly links activity to the target enzyme. | Requires a highly specific and well-characterized inhibitor. |
| Activity-Based Probes | Covalent labeling of the active enzyme. | Abundance of the active form of the enzyme. | High specificity for the active enzyme, can be used for in-gel visualization. | Probes may not be commercially available for all targets, may require specialized detection methods. |
Cathepsin B Signaling Context
Cathepsin B is a lysosomal protease, but it can be translocated to the cytosol under pathological conditions where it can initiate apoptotic signaling pathways.[10] Validating its activity in different cellular compartments is crucial for understanding its role in disease.
Caption: A simplified signaling pathway showing Cathepsin B's role in apoptosis.
Experimental Protocols
Protocol 1: Fluorometric Cathepsin B Activity Assay
This protocol is adapted from commercially available kits.[8][10]
-
Sample Preparation:
-
Collect 1-5 million cells by centrifugation.
-
Lyse the cells in 50 µL of chilled Cathepsin B Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet debris.
-
Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a standard protein assay.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
For a negative control, pre-incubate a sample with a Cathepsin B inhibitor (e.g., 2 µL of 1 µM CA-074Me) for 10-15 minutes.
-
Initiate the reaction by adding 2 µL of 10 mM Cathepsin B substrate (e.g., Ac-RR-AFC, final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.
-
The fold-increase in Cathepsin B activity can be determined by comparing the relative fluorescence units (RFU) of the test samples with the uninduced control or the inhibitor-treated control.
-
Protocol 2: Orthogonal Validation using a Specific Inhibitor
-
Prepare Samples: Prepare cell lysates as described in Protocol 1.
-
Set up Inhibition Assay:
-
In a 96-well plate, add 50 µL of cell lysate to multiple wells.
-
Create a dilution series of a specific Cathepsin B inhibitor (e.g., CA-074Me) in Reaction Buffer.
-
Add the diluted inhibitor to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle-only control.
-
-
Measure Activity:
-
Add the fluorogenic substrate as described in Protocol 1.
-
Measure the fluorescence kinetically over 1-2 hours.
-
-
Data Analysis:
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value. A significant, dose-dependent decrease in activity validates that the signal is from Cathepsin B.
-
Protocol 3: Orthogonal Validation by Western Blot
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for Cathepsin B overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Correlate the band intensity with the activity data obtained from the fluorometric assay. Remember to include a loading control (e.g., GAPDH or β-actin) for normalization.
-
By systematically applying these orthogonal methods, researchers can build a robust and compelling case for the specific activity of Cathepsin B in their experimental system, leading to more reliable and publishable data.
References
- 1. Fluorescent microplate assay for cancer cell-associated cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 9. affigen.com [affigen.com]
- 10. abcam.com [abcam.com]
- 11. escholarship.org [escholarship.org]
- 12. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Guide to Selecting the Optimal Cathepsin B Substrate
For researchers, scientists, and drug development professionals investigating the nuanced roles of Cathepsin B, the choice of substrate is a critical determinant of experimental success. While convenient, commonly used substrates often lack the necessary specificity, leading to confounding results. This guide provides a comprehensive comparison of Cathepsin B substrates, highlighting the significant advantages of employing a more specific molecule and offering the experimental data to support this choice.
Cathepsin B, a lysosomal cysteine protease, is a key player in intracellular protein degradation.[1] Its activity, however, is not confined to the lysosome; it is also found in the cytosol, nucleus, and extracellular space, where it participates in a variety of physiological and pathological processes, including cancer progression and neurological disorders.[2] Given its broad involvement, accurately measuring Cathepsin B activity is paramount. A primary challenge in this endeavor lies in the overlapping substrate specificities of the 11 human cysteine cathepsins.[3] This guide will compare the performance of the newer, more specific substrate, Z-Nle-Lys-Arg-AMC, against the conventional, less specific substrates, Z-Arg-Arg-AMC and Z-Phe-Arg-AMC.
The Specificity Problem with Common Cathepsin B Substrates
Frequently used fluorogenic substrates for Cathepsin B, such as this compound and Z-Phe-Arg-AMC, are not exclusively cleaved by this enzyme.[2][4] Experimental data reveals that these substrates are also hydrolyzed by other cysteine cathepsins, including Cathepsin L, K, S, and V.[2][4] This lack of specificity can lead to an overestimation of Cathepsin B activity and mask the true biological role of the enzyme.
Furthermore, the activity of Cathepsin B and its substrate preferences are highly dependent on pH.[2] The enzyme exhibits both dipeptidyl carboxypeptidase and endopeptidase activities, with varying efficiencies at the acidic pH of the lysosome (around 4.6) versus the neutral pH of the cytosol (around 7.2).[5] this compound, for instance, shows minimal activity at acidic pH, making it unsuitable for studying lysosomal Cathepsin B.[2]
Z-Nle-Lys-Arg-AMC: A Superior Alternative
To address these limitations, the fluorogenic peptide substrate Z-Nle-Lys-Arg-AMC was developed. This substrate demonstrates remarkable specificity for Cathepsin B, with negligible cleavage by other cathepsins such as L, K, S, V, and X.[2][4] This high specificity is crucial for accurately attributing proteolytic activity to Cathepsin B, especially in complex biological samples where multiple cathepsins are present.
A key advantage of Z-Nle-Lys-Arg-AMC is its efficacy over a broad pH range, enabling the reliable measurement of Cathepsin B activity in both acidic and neutral environments.[2][4] This feature is invaluable for dissecting the distinct roles of Cathepsin B in different cellular compartments.
Comparative Performance Data
The following table summarizes the kinetic parameters for the different Cathepsin B substrates, providing a quantitative comparison of their efficiency and specificity.
| Substrate | Enzyme | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cleaved by other Cathepsins? |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 4.6 | 100 ± 10 | 1.8 ± 0.06 | 18,000 | No (L, K, S, V, X) |
| Cathepsin B | 7.2 | 110 ± 20 | 5.2 ± 0.4 | 47,000 | ||
| This compound | Cathepsin B | 4.6 | 130 ± 30 | 0.11 ± 0.01 | 850 | Yes (L, V) |
| Cathepsin B | 7.2 | 110 ± 20 | 1.2 ± 0.08 | 11,000 | ||
| Z-Phe-Arg-AMC | Cathepsin B | 4.6 | 120 ± 10 | 4.3 ± 0.1 | 36,000 | Yes (L, K, V) |
| Cathepsin B | 7.2 | 80 ± 10 | 4.1 ± 0.2 | 51,000 |
Data sourced from Yoon et al., 2023.[4]
Visualizing Specificity and Experimental Design
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the enzymatic reactions and a typical experimental workflow for comparing substrate specificity.
Caption: Enzymatic cleavage of non-specific versus specific substrates.
Caption: Workflow for comparing Cathepsin B substrate specificity.
Detailed Experimental Protocol
This protocol outlines a method for comparing the specificity of different fluorogenic Cathepsin B substrates.
Materials:
-
Recombinant human Cathepsin B, L, K, S, and V
-
Fluorogenic substrates: Z-Nle-Lys-Arg-AMC, this compound, Z-Phe-Arg-AMC
-
Assay buffer (pH 4.6): 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT
-
Assay buffer (pH 7.2): 40 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, 5 mM DTT
-
Specific Cathepsin B inhibitor: CA-074
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Prepare working solutions of each cathepsin in the appropriate assay buffer.
-
Inhibitor Control (Optional): For experiments to confirm Cathepsin B-specific activity, pre-incubate a set of wells containing Cathepsin B with the specific inhibitor CA-074 (1 µM at pH 4.6 and 5.5; 10 µM at pH 7.2) for 30 minutes at room temperature.[4]
-
Assay Initiation: To each well of a 96-well plate, add the prepared enzyme solution. To initiate the reaction, add the fluorogenic substrate to a final concentration of 40 µM.[4] For kinetic parameter determination, vary the substrate concentration (e.g., 5.9 µM to 225 µM).[1]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at 37°C.[4] Record readings every minute for at least 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Compare the activity of each cathepsin with the different substrates to assess specificity.
-
Conclusion
The selection of a highly specific substrate is indispensable for the accurate assessment of Cathepsin B activity. The use of Z-Nle-Lys-Arg-AMC offers significant advantages over less specific substrates like this compound and Z-Phe-Arg-AMC by eliminating off-target effects from other cathepsins and allowing for reliable measurements across a broad pH range. For researchers aiming to elucidate the precise biological functions of Cathepsin B in health and disease, adopting this more specific tool is a critical step toward generating robust and unambiguous data.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Z-Arg-Arg-AMC
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedural information for the proper disposal of Z-Arg-Arg-AMC (Z-Arginyl-Arginyl-7-amido-4-methylcoumarin), a fluorogenic substrate commonly used in enzymatic assays.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this compound was not found, analysis of similar compounds reveals varying hazard classifications. Therefore, it is recommended to handle this compound with standard laboratory precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Use in a well-ventilated area. A fume hood may be necessary for handling large quantities or if dust is generated.
Step-by-Step Disposal Protocol
The correct disposal procedure for this compound is contingent on its hazard classification, which must be determined by consulting the product-specific Safety Data Sheet (SDS) provided by the manufacturer.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. Obtain the SDS from the manufacturer or supplier of your this compound. The CAS number for this compound is 88937-61-5.
-
Identify Hazard Classification: Review Section 2 of the SDS to determine if this compound is classified as a hazardous substance. Pay close attention to any pictograms, signal words, and hazard statements.
-
Consult Disposal Considerations (Section 13 of SDS): This section will provide specific instructions for the disposal of the chemical and its container. It will indicate whether the substance is considered hazardous waste and provide guidance on appropriate disposal methods.
-
Follow Institutional and Local Regulations: All chemical waste disposal must comply with your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations. Contact your institution's EHS department for specific procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Comparative Hazard Data of Similar AMC Compounds
To underscore the importance of consulting the specific SDS for this compound, the table below summarizes the hazard classifications of similar fluorogenic substrates. This variability highlights that assumptions about chemical safety should not be made based on structural similarities alone.
| Compound | CAS Number | GHS Hazard Classification |
| Z-Ala-Arg-Arg-AMC | 90468-18-1 | Not a hazardous substance or mixture.[1] |
| Z-Gly-Pro-Arg-AMC hydrochloride | 201928-42-9 | Harmful if swallowed (Acute toxicity, oral - Category 4).[2] Causes skin irritation (Skin corrosion/irritation - Category 2).[2] Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2] |
General Guidelines for Laboratory Chemical Waste
In the absence of a specific SDS, or as a supplement to it, adhere to these general best practices for laboratory chemical waste disposal:
-
Do Not Dispose Down the Drain Unless Permitted: Never dispose of chemicals down the sink unless you have explicit confirmation from the SDS and your institution's EHS that it is safe and permissible to do so.[3]
-
Properly Label Waste Containers: All waste containers must be clearly labeled with the full chemical name and any associated hazards.
-
Segregate Waste Streams: Do not mix different types of chemical waste unless instructed to do so by your EHS department.
-
Spill Cleanup: Any materials used to clean up spills of this compound, such as absorbent pads, should be treated as hazardous waste and disposed of accordingly.
By following these procedural steps and consulting the appropriate safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Guide to Handling Z-Arg-Arg-AMC
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Z-Arg-Arg-AMC, a comprehensive understanding of its handling and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound (Z-Arginyl-Arginyl-7-amido-4-methylcoumarin) is a widely used substrate for assaying the activity of enzymes like cathepsin B. While specific hazard information can vary between suppliers, it is crucial to treat this and similar chemical compounds with a high degree of caution. Safety data for closely related compounds suggests that this compound may be harmful if swallowed and can cause skin and eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. The following table summarizes the recommended personal protective equipment when working with this compound, based on supplier recommendations and general laboratory safety standards.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times. Use goggles for enhanced protection against splashes. |
| Respiratory Protection | Dust Mask | An N95-rated dust mask is recommended, particularly when handling the powdered form to prevent inhalation. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized operational plan minimizes the risk of exposure and contamination. The workflow below outlines the key stages of handling this compound, from preparation to disposal.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Always refer to your specific experimental requirements for precise concentrations.
-
Preparation: Ensure all necessary PPE is worn correctly. Conduct all weighing and initial dissolution steps within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of solid this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to the weighed powder to achieve the desired stock solution concentration.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a tightly sealed container, protected from light.
Disposal Plan: Ensuring a Safe and Compliant Laboratory Environment
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, properly labeled hazardous chemical waste container. Do not dispose of this material down the drain.
-
Solid Waste: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their scientific endeavors, fostering a culture of safety and responsibility within the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
